molecular formula C8H8FNO3 B581568 2-Amino-3-methoxy-4-fluorobenzoic acid CAS No. 126480-32-8

2-Amino-3-methoxy-4-fluorobenzoic acid

Cat. No.: B581568
CAS No.: 126480-32-8
M. Wt: 185.154
InChI Key: GDMDGZTWBKBRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxy-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMDGZTWBKBRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678920
Record name 2-Amino-4-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126480-32-8
Record name 2-Amino-4-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-Amino-3-methoxy-4-fluorobenzoic acid, a substituted anthranilic acid derivative with potential applications in pharmaceutical and materials science. The described methodology is based on a directed ortho-metalation (DoM) strategy, which offers high regioselectivity. An alternative, though potentially less selective, pathway involving nitration and subsequent reduction is also discussed.

I. Primary Synthetic Pathway: Directed ortho-Metalation (DoM)

The DoM route commences with the commercially available starting material, 4-fluoro-3-methoxyaniline. The synthesis involves three key transformations: protection of the amine functionality, directed ortho-metalation followed by carboxylation, and final deprotection to yield the target compound.

Logical Workflow of the DoM Synthesis

DoM_Synthesis A 4-Fluoro-3-methoxyaniline B N-Pivaloyl-4-fluoro- 3-methoxyaniline A->B  Pivaloyl Chloride, Et3N   C Ortho-lithiated Intermediate B->C  s-BuLi or n-BuLi, THF, -78 °C   D N-Pivaloyl-2-amino-3-methoxy- 4-fluorobenzoic acid C->D  1. CO2 (Dry Ice)  2. H3O+ workup   E 2-Amino-3-methoxy- 4-fluorobenzoic acid D->E  Acid Hydrolysis (e.g., HCl)  

Caption: Directed ortho-metalation synthesis pathway.

Experimental Protocols

Step 1: Synthesis of N-Pivaloyl-4-fluoro-3-methoxyaniline (Intermediate 1)

This initial step involves the protection of the amino group of 4-fluoro-3-methoxyaniline with a pivaloyl group. The pivaloyl group serves as a potent directing group for the subsequent ortho-lithiation.

  • Methodology: To a solution of 4-fluoro-3-methoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, pivaloyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Step 2: Synthesis of N-Pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acid (Intermediate 2)

This crucial step utilizes the directing effect of the N-pivaloyl group to achieve regioselective lithiation at the C2 position, followed by carboxylation. The combined directing effects of the pivalamido and methoxy groups favor lithiation at the position between them.[1]

  • Methodology: A solution of N-pivaloyl-4-fluoro-3-methoxyaniline (1 equivalent) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of s-butyllithium or n-butyllithium (2.2 equivalents) in hexanes is added dropwise, and the mixture is stirred at low temperature for several hours. The reaction is then quenched by pouring it over an excess of crushed dry ice. After the excess CO2 has sublimed, the reaction mixture is allowed to warm to room temperature and acidified with aqueous HCl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried, and concentrated to yield the crude product.

Step 3: Synthesis of this compound (Final Product)

The final step involves the removal of the pivaloyl protecting group to unveil the desired aminobenzoic acid.

  • Methodology: The crude N-pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acid is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux for several hours until the deprotection is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent to remove any non-polar impurities and then can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Quantitative Data Summary (Based on Analogous Reactions)
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
14-Fluoro-3-methoxyanilinePivaloyl chloride, TriethylamineDCM or THF0 to RT2-4~80-90
2N-Pivaloyl-4-fluoro-3-methoxyanilines-BuLi or n-BuLi, CO2THF-782-4~70-85
3N-Pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acidConcentrated HClEthanolReflux4-8>90

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

II. Alternative Synthetic Pathway: Nitration and Reduction

An alternative approach to the target molecule involves the nitration of 4-fluoro-3-methoxybenzoic acid, followed by the reduction of the introduced nitro group.

Logical Workflow of the Nitration/Reduction Synthesis

Nitration_Reduction_Synthesis A 4-Fluoro-3-methoxybenzoic acid B 4-Fluoro-3-methoxy- 2-nitrobenzoic acid A->B  HNO3, H2SO4   C 2-Amino-3-methoxy- 4-fluorobenzoic acid B->C  Reduction (e.g., H2, Pd/C)  

References

In-depth Technical Guide: 2-Amino-3-methoxy-4-fluorobenzoic acid (CAS 126480-32-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound described herein is for laboratory use only and should be handled by qualified individuals. All necessary safety precautions should be taken.

Introduction

2-Amino-3-methoxy-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) registry number 126480-32-8, is a substituted anthranilic acid derivative. Its structure, featuring an amino group, a methoxy group, and a fluorine atom on the benzoic acid core, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups can influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Currently, detailed public information regarding the synthesis, comprehensive experimental protocols, and specific biological applications of this compound is limited. This guide provides a summary of the available data and outlines general methodologies that could be applicable for its study.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 126480-32-8N/A
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Appearance White to off-white powderSupplier Data
Purity Typically >97%Supplier Data
Storage Store in a cool, dry place, sealed from moisture[1]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process starting from a commercially available fluorinated and methoxylated benzene derivative. A plausible, though unverified, synthetic workflow is outlined below.

G start Starting Material (e.g., a substituted fluoromethoxybenzene) step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Reduction of Nitro Group step1->step2 e.g., H₂/Pd-C or SnCl₂ step3 Carboxylation step2->step3 e.g., Grignard reaction followed by CO₂ quench product 2-Amino-3-methoxy-4- fluorobenzoic acid step3->product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for the Synthesis of Substituted Anthranilic Acids (Illustrative)

The following is a generalized protocol based on common organic synthesis techniques for similar compounds and should be adapted and optimized for the specific target molecule.

Materials:

  • Appropriate starting material (e.g., a suitably substituted fluoromethoxybenzene derivative)

  • Nitrating agent (e.g., nitric acid, sulfuric acid)

  • Reducing agent (e.g., hydrogen gas, palladium on carbon, tin(II) chloride)

  • Carboxylating agent (e.g., magnesium turnings, carbon dioxide)

  • Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)

  • Acids and bases for workup (e.g., hydrochloric acid, sodium bicarbonate)

  • Drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

  • Nitration: The starting aromatic compound is carefully treated with a nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) at a controlled temperature to introduce a nitro group onto the aromatic ring.

  • Purification: The nitrated intermediate is isolated through extraction and purified using techniques such as recrystallization or column chromatography.

  • Reduction: The nitro group of the purified intermediate is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by chemical reduction (e.g., using SnCl₂ in an acidic medium).

  • Purification: The resulting aniline derivative is purified.

  • Carboxylation: The purified aniline derivative is converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent. This is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated with an acid to yield the benzoic acid.

  • Final Purification: The final product, this compound, is purified by recrystallization or other suitable methods to achieve the desired purity.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, its structural motifs suggest potential applications in drug discovery. Anthranilic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

One source suggests its use in the synthesis of 4-Halo-3-hydroanthranilic acids, which are described as oxygenase inhibitors. This indicates a potential role as an intermediate in the development of enzyme inhibitors.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound (CAS 126480-32-8) is a chemical compound with potential utility in organic synthesis and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structure as a substituted anthranilic acid suggests it could serve as a valuable building block for the creation of novel compounds with interesting biological properties. Further research is needed to fully elucidate its synthetic pathways, physicochemical characteristics, and potential applications in drug development and other scientific fields.

References

"2-Amino-3-methoxy-4-fluorobenzoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-3-methoxy-4-fluorobenzoic acid, a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The integration of an amino group, a methoxy group, and a fluorine atom onto the benzoic acid scaffold imparts unique chemical properties that are of significant interest in medicinal chemistry. These substitutions can influence the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
CAS Number 126480-32-8[2]

Experimental Protocols

The synthesis and analysis of this compound and related compounds are critical for ensuring the quality and purity of starting materials in drug discovery pipelines. Below are detailed methodologies for its synthesis and characterization.

2.1. Synthesis of Substituted Aminobenzoic Acids

While a specific synthetic route for this compound is not detailed in the provided search results, a general multi-step synthesis for a related compound, 2-Amino-4-Fluorobenzoic Acid, can be adapted. This process typically involves nitration, oxidation, and reduction steps.

A General Synthetic Workflow:

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Prep Dissolve Sample in Suitable Solvent HPLC HPLC (Purity Assessment) Prep->HPLC NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS Purity Purity > 96% HPLC->Purity Structure Confirm Structure NMR->Structure MW Confirm Molecular Weight MS->MW

References

Spectroscopic Analysis of 2-Amino-3-methoxy-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of "2-Amino-3-methoxy-4-fluorobenzoic acid," a key building block in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a representative dataset from a structurally analogous compound, 4-Amino-2-fluorobenzoic acid. The methodologies and data interpretation principles outlined herein are directly applicable to the target compound and serve as a practical guide for researchers and scientists in the field of drug development and chemical analysis.

Representative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a compound structurally similar to this compound. This data should be considered as a reference for the analysis of the target molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65dd, J = 8.8, 6.8 Hz1HAr-H
6.42dd, J = 8.8, 2.0 Hz1HAr-H
6.28dd, J = 14.0, 2.0 Hz1HAr-H
6.10 (br s)s2H-NH₂
12.5 (br s)s1H-COOH

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
167.4C=O
164.2 (d, J = 245 Hz)C-F
152.8 (d, J = 12 Hz)C-NH₂
132.1 (d, J = 10 Hz)Ar-CH
112.5 (d, J = 3 Hz)Ar-CH
108.7 (d, J = 14 Hz)C-COOH
99.8 (d, J = 28 Hz)Ar-CH

Table 3: IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3480-3300Strong, BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
3100-3000MediumC-H stretch (Aromatic)
1680StrongC=O stretch (Carboxylic acid)
1620StrongN-H bend (Amine)
1580, 1490MediumC=C stretch (Aromatic)
1250StrongC-F stretch
1180MediumC-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular Ion)
16860[M-OH]⁺
14045[M-COOH]⁺
11230[M-COOH-CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard for the analysis of aromatic carboxylic acids and can be adapted for "this compound".

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like "this compound".

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Molecular Structure Purification->NMR Data_Analysis Spectral Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Physical and chemical properties of "2-Amino-3-methoxy-4-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-Amino-3-methoxy-4-fluorobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound. Given the specificity of this compound, publicly available experimental data is limited. To provide a broader context for researchers, this guide also includes comparative data for structurally related isomers and outlines general synthetic approaches and applications relevant to this class of molecules in drug discovery.

Compound Identification

This compound is a substituted anthranilic acid derivative. Such molecules are recognized as valuable building blocks in medicinal chemistry, primarily serving as intermediates for the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of amino, methoxy, and fluoro groups on the benzoic acid scaffold allows for diverse chemical modifications.

IdentifierValueSource
CAS Number 126480-32-8[1]
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15 g/mol [2]
Canonical SMILES COC1=C(C(=C(C=C1)F)C(=O)O)NN/A
InChI Key N/AN/A

Physicochemical Properties

Quantitative experimental data for this compound is not widely reported in public literature. The table below summarizes available information and provides data for closely related isomers to serve as a reference for estimating properties such as melting point and solubility.

PropertyThis compound 2-Amino-3-fluorobenzoic acid 2-Amino-4-fluorobenzoic acid 2-Amino-3-methoxybenzoic acid
Molecular Formula C₈H₈FNO₃C₇H₆FNO₂C₇H₆FNO₂C₈H₉NO₃
Molecular Weight 185.15 g/mol [2]155.13 g/mol [3][4]155.13 g/mol [5][6]167.16 g/mol [7]
Melting Point Data not available188 °C[3]192-196 °C[6]Data not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available
LogP (Computed) 1.11[8]1.4[4]Data not available1.6[7]

Role in Chemical Synthesis and Drug Development

Fluorinated aminobenzoic acids are critical intermediates in the pharmaceutical industry. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]

These compounds serve as versatile scaffolds. The amino and carboxylic acid groups provide reactive handles for building more complex structures, such as heterocycles, which are fundamental components of many drugs. For example, related compounds like 2-Amino-4-fluorobenzoic acid are used in the synthesis of targeted cancer therapies like Afatinib, while 2-Amino-3-fluorobenzoic acid is an intermediate for the anti-inflammatory drug Etodolac.[11][12]

DrugDevelopmentRole Start 2-Amino-3-methoxy- 4-fluorobenzoic acid (Building Block) Reaction Multi-step Chemical Synthesis (e.g., Amidation, Cyclization) Start->Reaction API Active Pharmaceutical Ingredient (API) Reaction->API Drug Final Drug Product API->Drug SynthesisWorkflow Start Fluorinated Aromatic Starting Material Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate1 Nitro-intermediate Nitration->Intermediate1 Modification Step 2: Functional Group Modification / Oxidation Intermediate1->Modification Intermediate2 Carboxy-nitro-intermediate Modification->Intermediate2 Reduction Step 3: Reduction (e.g., H₂/Pd-C) Intermediate2->Reduction Product Final Product: 2-Amino-3-methoxy- 4-fluorobenzoic acid Reduction->Product

References

Biological activity of fluorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold is a highly effective strategy in modern medicinal chemistry. Fluorine's unique physicochemical properties—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[1] This technical guide provides a comprehensive overview of the biological activities of fluorinated benzoic acid derivatives, detailing their therapeutic applications, mechanisms of action, and relevant experimental protocols. By leveraging the unique attributes of fluorine, researchers can modulate lipophilicity, metabolic stability, binding affinity, and pKa to develop novel therapeutic agents with improved efficacy and safety profiles.[2][3] This document serves as a resource for professionals engaged in drug discovery and development, offering insights into the synthesis, evaluation, and application of this important class of molecules.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The introduction of fluorine atoms into the benzoic acid framework imparts several advantageous properties crucial for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby extending the drug's half-life and bioavailability.[3]

  • Binding Affinity and Selectivity: As the most electronegative element, fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This enhances binding affinity and can improve selectivity for the target enzyme or receptor.[1][4]

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and physiological barriers such as the blood-brain barrier.[3][4]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH.[2][3] This modulation affects the molecule's solubility, target engagement, and overall pharmacokinetic profile.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acid derivatives have demonstrated efficacy across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.[2][4]

Anti-inflammatory Activity

A primary application of these derivatives is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3]

  • Cyclooxygenase (COX) Pathway Inhibition: Many fluorinated benzoic acid derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, which are critical in the inflammatory cascade.[2] By blocking the conversion of arachidonic acid to prostaglandin precursors, these compounds reduce the synthesis of pro-inflammatory prostaglandins, thus alleviating pain and inflammation.[2] Well-known examples include Diflunisal (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor featuring a trifluoromethyl group).[3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Leads to FBAD Fluorinated Benzoic Acid Derivatives (e.g., Diflunisal, Celecoxib) FBAD->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Fluorinated Benzoic Acid Derivatives.
  • LFA-1 Antagonism: Lifitegrast, a fluorinated benzoic acid derivative, functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It binds to LFA-1 on T-cells, preventing its interaction with intercellular adhesion molecule-1 (ICAM-1). This action inhibits T-cell activation and migration, thereby reducing inflammation, and is utilized in the treatment of dry eye disease.[3]

Anticancer Activity

Certain fluorinated benzoic acid derivatives exhibit potent anticancer properties, primarily by inducing programmed cell death (apoptosis).[3][5]

  • Intrinsic Apoptosis Pathway: The mechanism often involves the intrinsic apoptosis pathway. The compound triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6. This caspase cascade culminates in DNA fragmentation and cell death.[3] Some derivatives have also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.[5][6]

Apoptosis_Pathway FBAD Fluorinated Benzoic Acid Derivative Mitochondria Mitochondrial Stress FBAD->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase36 Caspase-3 & 6 (Executioner) Caspase9->Caspase36 Activates Apoptosis Apoptosis (Cell Death) Caspase36->Apoptosis Executes

Caption: Induction of Apoptosis via the Intrinsic Caspase Pathway.
  • Tubulin Polymerization Inhibition: Some analogues of 3-fluorobenzoic acid morpholide are believed to exert their anticancer effects by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division, ultimately leading to apoptosis.[7]

Antimicrobial Activity

Derivatives have been synthesized and evaluated for activity against a range of bacterial and fungal pathogens.[7][8][9]

  • Enzyme Inhibition: A proposed mechanism for certain antibacterial agents is the inhibition of D-alanyl-D-alanine ligase (Ddl), an enzyme essential for the synthesis of the bacterial cell wall.[7]

  • Broad-Spectrum Activity: Various hydrazide derivatives and fluorobenzoylthiosemicarbazides have shown inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Quantitative Data on Biological Activity

The potency of fluorinated benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize representative data from the literature.

Table 1: Anti-inflammatory and Anticancer Activity
Compound ClassTarget/Cell LineBiological ActivityIC₅₀ Value (µM)Reference
Fluorinated Benzofuran DerivativesLipopolysaccharide (LPS)-stimulated macrophagesIL-6 Inhibition1.2 - 9.04[6][10]
Fluorinated Benzofuran DerivativesLipopolysaccharide (LPS)-stimulated macrophagesNitric Oxide Inhibition2.4 - 5.2[6][10]
Fluorinated Benzofuran DerivativesHuman Colorectal Adenocarcinoma (HCT116)Antiproliferative19.5 - 24.8[5]
Fluorinated AminophenylhydrazinesHuman Lung Carcinoma (A549)Cytotoxic0.64[11]
Fluorinated PyrazolylbenzimidazolesHuman Lung Carcinoma (A549)Antiproliferative0.95 - 1.57[5]
Fluorinated PyrazolylbenzimidazolesHuman Breast Adenocarcinoma (MCF-7)Antiproliferative0.95 - 1.57[5]
Table 2: Antimicrobial Activity
Compound ClassOrganismBiological ActivityMIC Value (µg/mL)Reference
FluorobenzoylthiosemicarbazidesStaphylococcus aureus (MRSA)Antibacterial7.82 - 31.25[9]
Pyrazole DerivativesStaphylococcus aureus (MRSA)Antibacterial0.5[12]
Pyrazole DerivativesBacillus subtilisAntibacterial1.0[12]

Minimum Inhibitory Concentration (MIC)

Key Experimental Protocols

This section details methodologies for assessing the biological activity of fluorinated benzoic acid derivatives.

General Drug Discovery Workflow

A typical workflow for the development of new drug candidates from a fluorinated benzoic acid starting material involves synthesis, purification, in vitro evaluation, and in vivo testing.

Drug_Discovery_Workflow Start Fluorinated Benzoic Acid (Starting Material) Synth Chemical Synthesis (e.g., Amidation, Coupling) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify InVitro In Vitro Biological Evaluation (Enzyme Inhibition, Cell-based Assays) Purify->InVitro LeadID Lead Compound Identification InVitro->LeadID Optimize Lead Optimization (SAR) LeadID->Optimize Promising Activity InVivo In Vivo Efficacy & Safety Testing (Animal Models) LeadID->InVivo Optimized Lead Optimize->InVitro Preclinical Preclinical Development InVivo->Preclinical

References

The Potential of 2-Amino-3-methoxy-4-fluorobenzoic Acid as a Pharmaceutical Intermediate: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the prospective role of 2-Amino-3-methoxy-4-fluorobenzoic acid as a valuable intermediate in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document extrapolates its potential applications and synthetic pathways based on the well-documented utility of its structural analogs. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction: The Promise of Fluorinated Anthranilic Acid Derivatives

Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. The introduction of a fluorine atom, a methoxy group, and the inherent amino and carboxylic acid functionalities on a benzene ring, as in the case of this compound, offers a unique combination of properties that are highly desirable in modern drug design.

The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The methoxy group can influence receptor binding and solubility, while the amino and carboxylic acid groups provide reactive handles for further chemical modifications, enabling the construction of complex molecular architectures.

Physicochemical Properties and Data

Property2-Amino-4-fluorobenzoic Acid2-Amino-3-fluorobenzoic Acid3-Amino-4-methoxybenzoic AcidThis compound (Predicted)
CAS Number 446-32-2825-22-92840-26-8Not Available
Molecular Formula C₇H₆FNO₂C₇H₆FNO₂C₈H₉NO₃C₈H₈FNO₃
Molecular Weight 155.13 g/mol 155.13 g/mol 167.16 g/mol 185.15 g/mol
Melting Point 192-196 °C~188 °CNot AvailableLikely a crystalline solid with a relatively high melting point
Purity (Typical) ≥99.0% (HPLC)[1]Not specifiedNot specifiedHigh purity would be essential for pharmaceutical applications

Potential Pharmaceutical Applications

Based on the applications of its analogs, this compound is anticipated to be a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).

  • Oncology: Fluorinated anthranilic acids are precursors to kinase inhibitors and other anti-cancer agents. The specific substitution pattern of the target molecule could offer novel interactions with biological targets.

  • Anti-inflammatory Drugs: Derivatives of aminobenzoic acids are known to possess anti-inflammatory properties. This intermediate could be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral and Antibacterial Agents: The scaffold is suitable for developing new classes of antibiotics and antivirals, particularly in the synthesis of quinolone analogs and other heterocyclic systems.[2]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine and methoxy groups could facilitate blood-brain barrier penetration, making it a candidate for the development of drugs targeting CNS disorders.

Conceptual Synthetic Pathways

A plausible synthetic route to this compound can be conceptualized from established organic chemistry principles and known syntheses of similar molecules. A generalized workflow is presented below.

G A Commercially Available Fluorinated Benzene Derivative B Nitration A->B HNO₃, H₂SO₄ C Introduction of Methoxy Group (Nucleophilic Aromatic Substitution) B->C CH₃ONa D Reduction of Nitro Group C->D e.g., H₂, Pd/C E Carboxylation D->E e.g., Grignard Reaction with CO₂ or other carboxylation methods F This compound E->F Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, representative experimental protocol for the final reduction and carboxylation steps in the synthesis of this compound. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Reduction of a Hypothetical Nitro Precursor

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The nitro-precursor (e.g., 1-fluoro-2-methoxy-3-nitrobenzene, 0.1 mol) is dissolved in ethanol (100 mL). Palladium on carbon (10% w/w, 0.5 g) is added to the solution.

  • Reaction: The flask is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Work-up: Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amino intermediate.

Step 2: Carboxylation of the Amino Intermediate

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is fitted with a dropping funnel, a condenser, and a nitrogen inlet.

  • Grignard Formation: The crude amino intermediate (0.08 mol) is dissolved in dry tetrahydrofuran (THF, 150 mL). Magnesium turnings (0.1 mol) are added, and a small crystal of iodine is used to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled to 0°C, and dry carbon dioxide gas is bubbled through the solution for 2-3 hours. Alternatively, the Grignard reagent can be added to crushed dry ice.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Logical Relationships in Drug Design

The utility of this compound as a pharmaceutical intermediate stems from the interplay of its functional groups, which allows for systematic modification to optimize drug properties.

G cluster_0 Intermediate: This compound cluster_1 Potential API Properties A Amino Group (-NH₂) (Nucleophilic site for amide bond formation) F Enhanced Receptor Binding A->F H Novel Chemical Space A->H B Carboxylic Acid (-COOH) (Site for ester or amide formation) G Increased Bioavailability B->G B->H C Fluorine Atom (-F) (Modifies electronics and lipophilicity) E Improved Metabolic Stability C->E C->F C->H D Methoxy Group (-OCH₃) (Influences solubility and binding) D->G D->H

Caption: Interplay of functional groups in drug design.

Conclusion

While this compound is not a widely documented pharmaceutical intermediate, its structural features suggest significant potential for the synthesis of novel therapeutic agents. Its strategic combination of a fluorinated aromatic ring with versatile amino, methoxy, and carboxylic acid functionalities makes it an attractive building block for addressing contemporary challenges in drug discovery. Further research into the synthesis and applications of this and similar compounds is warranted to unlock their full potential in developing the next generation of medicines.

References

A Technical Guide to the Potential Medicinal Chemistry Applications of 2-Amino-3-methoxy-4-fluorobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, "2-Amino-3-methoxy-4-fluorobenzoic acid" is a novel chemical entity with no specific data available in the public domain regarding its synthesis, biological activity, or applications in medicinal chemistry. This guide, therefore, provides an in-depth analysis of its potential applications by examining the well-documented roles of its core structural components: the fluorinated aminobenzoic acid scaffold and the methoxy substituent. The information presented herein is based on structurally analogous compounds and is intended to guide future research and hypothesis-driven drug discovery efforts.

Introduction: The Promise of a Multifunctional Scaffold

The anthranilic acid (2-aminobenzoic acid) framework is a privileged scaffold in medicinal chemistry, serving as a key building block for a multitude of therapeutic agents.[1][2] The strategic incorporation of fluorine and methoxy groups onto this core can significantly modulate a molecule's physicochemical and pharmacokinetic properties, offering a powerful strategy for drug design.[3][4] The hypothetical molecule, this compound, combines these features, suggesting its potential as a versatile starting point for developing novel therapeutics.

The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence potency, selectivity, and solubility.[3][4][5] This guide will explore the potential therapeutic applications of this scaffold by drawing parallels with known bioactive molecules and outlining general experimental approaches for its investigation.

The Role of Core Moieties in Drug Design

The Fluorinated Benzoic Acid Moiety

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][6] Specifically, in the context of a benzoic acid, a fluorine substituent can:

  • Increase Acidity: The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group, which can be advantageous for forming stable salts and modulating pharmacokinetics.[7]

  • Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, prolonging the half-life of a drug.[6]

  • Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[7]

The Aminobenzoic Acid (Anthranilic Acid) Scaffold

Anthranilic acid and its derivatives are precursors to a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][8] This scaffold provides two key functional groups, an amine and a carboxylic acid, allowing for diverse chemical modifications and the introduction of various pharmacophores.[3] This versatility makes it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][9]

The Methoxy Group: A "Scout" for Protein Pockets

The methoxy group (-OCH3) is a prevalent substituent in many approved drugs, valued for its ability to fine-tune a molecule's properties.[4][5] Its influence is multifaceted:

  • Potency and Selectivity: The methoxy group's small size and ability to act as a hydrogen bond acceptor can lead to favorable interactions with biological targets, often improving potency and selectivity.[4][10]

  • Physicochemical Properties: It can increase aqueous solubility through hydrogen bonding with water. On an aromatic ring, it has a near-zero lipophilicity contribution, allowing for potency improvements without increasing lipophilicity, which is beneficial for maintaining good ADME properties.[5][10]

  • Metabolic Handle: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a site of metabolic clearance. This can be either a liability or a feature to be exploited in prodrug design.[10]

Potential Therapeutic Applications

Based on the properties of its constituent parts, derivatives of this compound could be investigated for several therapeutic areas.

Anticancer Agents, Particularly Kinase Inhibitors

The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation. For instance, derivatives of 4-amino-2-chlorobenzoic acid have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The unique electronic and steric profile of this compound could be leveraged to design novel and selective kinase inhibitors.

Below is a conceptual signaling pathway illustrating the role of an EGFR kinase inhibitor.

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->P_EGFR

Caption: Conceptual EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Anti-inflammatory Agents

Derivatives of fluorinated benzoic acids have been extensively explored as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) enzymes.[7] N-Aryl anthranilic acids are also known for their anti-inflammatory properties.[1] The combination of these structural features suggests that derivatives of this compound could be potent anti-inflammatory agents.

Antimicrobial and Antiviral Agents

The anthranilic acid scaffold has been used to develop compounds with antimicrobial and antiviral activities.[1] The addition of fluorine and methoxy groups can enhance these properties by improving cell penetration and target interaction.

Quantitative Data from Analogous Compounds

While no quantitative data exists for the target molecule, the following table summarizes data for a structurally related compound, a 4-amino-3-chloro benzoate ester derivative (N5a), which has been evaluated as an EGFR inhibitor and benchmarked against Erlotinib.[11] This data serves as a reference for the potential potency that might be achieved with this class of compounds.

CompoundTarget/AssayIC50 (µM)Cell Line(s)
N5a (Analog) EGFR Tyrosine Kinase0.58 ± 0.04-
Cytotoxicity (A549)1.23 ± 0.11Human Lung Cancer
Cytotoxicity (HepG2)2.45 ± 0.18Human Liver Cancer
Cytotoxicity (HCT-116)3.12 ± 0.25Human Colon Cancer
Erlotinib (Control) EGFR Tyrosine Kinase0.95 ± 0.07-
Cytotoxicity (A549)4.56 ± 0.32Human Lung Cancer
Cytotoxicity (HepG2)6.78 ± 0.51Human Liver Cancer
Cytotoxicity (HCT-116)8.12 ± 0.63Human Colon Cancer

Lower IC50 values indicate higher inhibitory potency or cytotoxicity.[11]

Experimental Protocols

Hypothetical Synthetic Workflow

A general approach to synthesizing derivatives from a 2-aminobenzoic acid scaffold involves functionalization of the amine and/or carboxylic acid groups. The following workflow illustrates a hypothetical synthesis of an amide derivative.

Synthetic_Workflow Start 2-Amino-3-methoxy- 4-fluorobenzoic acid Step1 Activation of Carboxylic Acid (e.g., SOCl2, EDCI) Start->Step1 Intermediate Acid Chloride or Activated Ester Step1->Intermediate Step2 Amide Coupling with R-NH2 (Amine of interest) Intermediate->Step2 Product Final Amide Derivative Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A general workflow for the synthesis of amide derivatives from the core scaffold.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a protein kinase, such as EGFR.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture in a kinase assay buffer containing the target kinase enzyme and a specific substrate (e.g., a synthetic peptide).

  • Compound Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Include a positive control (a known inhibitor like Erlotinib) and a negative control (DMSO vehicle).

  • Initiate Kinase Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

While "this compound" remains an unexplored molecule, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The strategic combination of a fluorinated ring, an anthranilic acid core, and a methoxy group provides a rich platform for designing novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

  • Developing an efficient synthetic route to this compound.

  • Synthesizing a library of derivatives by modifying the amine and carboxylic acid functionalities.

  • Screening these derivatives in relevant biological assays to identify initial hits.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The principles and data outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

An In-depth Technical Guide to 2-Amino-3-methoxy-4-fluorobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anthranilic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] These scaffolds serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of fluorine and methoxy groups onto the anthranilic acid core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, influencing factors such as metabolic stability, binding affinity, and cell permeability.[3] This technical guide focuses on the derivatives and analogs of 2-Amino-3-methoxy-4-fluorobenzoic acid, a specific scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound: this compound

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 126480-32-8[4][5]
Molecular Formula C₈H₈FNO₃[5]
Molecular Weight 185.15 g/mol [5]
Purity ≥95% (Commercially available)[5]

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions targeting the amino and carboxylic acid functional groups.

N-Substitution Reactions

The amino group of the anthranilic acid core is a key site for derivatization, allowing for the introduction of a wide range of substituents.

Experimental Protocol: General N-Alkylation of Anthranilic Acids

This protocol describes a general method for the N-alkylation of anilines with alcohols, which can be adapted for this compound.

Materials:

  • Substituted Anthranilic Acid (1.0 mmol)

  • Alcohol (0.25 mmol)

  • Nickel(II) bromide (NiBr₂) (0.025 mmol)

  • Ligand (e.g., a bidentate phosphine ligand) (0.05 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

  • Toluene (2.0 mL)

Procedure:

  • In a reaction vessel, combine the substituted anthranilic acid, alcohol, NiBr₂, ligand, and t-BuOK.

  • Add toluene to the mixture.

  • Heat the reaction mixture at 130 °C for 48 hours under an inert atmosphere.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard techniques such as column chromatography.

Logical Workflow for N-Alkylation:

N_Alkylation_Workflow start Start reactants Combine Anthranilic Acid, Alcohol, NiBr2, Ligand, t-BuOK in Toluene start->reactants heating Heat at 130°C for 48h (Inert Atmosphere) reactants->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring workup Cool to RT & Purify (Column Chromatography) monitoring->workup Reaction Complete product N-Alkylated Product workup->product

Caption: Workflow for the N-alkylation of anthranilic acids.

Amide Bond Formation

The carboxylic acid moiety provides another handle for derivatization, most commonly through the formation of amides.

Experimental Protocol: General Amide Coupling of Anthranilic Acids

This protocol outlines a general procedure for forming an amide bond between a substituted anthranilic acid and an amine.

Materials:

  • Substituted Anthranilic Acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Coupling agent (e.g., EDC, DCC) (1.2 equiv)

  • Base (e.g., DIPEA) (2.0 equiv)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the substituted anthranilic acid in the chosen solvent.

  • Add the amine and the base to the solution.

  • Add the coupling agent portion-wise while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to remove excess reagents.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Logical Workflow for Amide Coupling:

Amide_Coupling_Workflow start Start dissolve Dissolve Anthranilic Acid in Solvent start->dissolve add_reagents Add Amine and Base dissolve->add_reagents add_coupling Add Coupling Agent at 0°C add_reagents->add_coupling react Stir at RT for 12-24h add_coupling->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry, Concentrate & Purify workup->purify product Amide Product purify->product

Caption: Workflow for amide coupling of anthranilic acids.

Biological Activity and Potential Applications

While specific biological data for derivatives of this compound are scarce, the broader class of substituted anthranilic acids has shown significant promise in various therapeutic areas. A key application is in the development of kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Anthranilic acid derivatives have been identified as privileged scaffolds for the design of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Sulfonamide Bridge: In some matrix metalloproteinase (MMP) inhibitors based on anthranilic acid, a sulfonamide group plays a crucial role in the inhibitory activity. The electronic character of this group, influenced by substituents on the aryl rings, is a key determinant of potency.[2]

  • Aniline Ring Substitution: For factor Xa inhibitors derived from benzothiophene-anthranilamide, substitution on the aniline ring with chlorine or bromine can lead to subnanomolar inhibitory potency.[4]

  • General Trends: The substitution pattern on the anthranilic acid ring itself can be explored to optimize interactions with the target kinase.

Potential Signaling Pathway Inhibition:

Given the activity of related compounds, derivatives of this compound could potentially inhibit various kinase-driven signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

Hypothetical Kinase Inhibition Signaling Pathway:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the RAF/MEK/ERK pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its derivatives and analogs, accessible through established synthetic methodologies, hold promise, particularly in the realm of kinase inhibition. Further exploration of the structure-activity relationships of compounds derived from this core structure is warranted to unlock their full therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to design and synthesize novel compounds for biological evaluation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d]oxazin-4-one from 2-Amino-3-methoxy-4-fluorobenzoic Acid

Application Notes and Protocols: Synthesis of 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one from 2-Amino-3-methoxy-4-fluorobenzoic Acid

Introduction

These application notes provide a detailed protocol for the synthesis of quinazolinone precursors, a critical class of heterocyclic compounds with significant pharmacological interest. The protocol outlines the reaction of this compound with acetic anhydride to yield 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one. This benzoxazinone is a key intermediate in the synthesis of various quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The general strategy of forming a benzoxazinone from an anthranilic acid derivative is a common and effective approach in medicinal chemistry.[1][3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism. Initially, the amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form an N-acylated intermediate. In the second step, the carboxylic acid group of the intermediate undergoes an intramolecular nucleophilic attack on the newly formed amide's carbonyl carbon, leading to cyclization and dehydration to afford the final benzoxazinone product.

Experimental Protocol

This protocol is based on established methods for the synthesis of benzoxazinones from anthranilic acid derivatives.[1][3]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add an excess of acetic anhydride (typically 3-5 equivalents) to the flask. A small amount of pyridine can be added as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add the reaction mixture to ice-cold water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Data Presentation

ParameterValueReference
Starting Material This compoundN/A
Reagent Acetic Anhydride[1]
Product 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-oneN/A
Reaction Time 2-4 hours[1]
Reaction Temperature Reflux (~140°C)[1]
Solvent Acetic Anhydride (reagent and solvent)[1]
Purification Method Recrystallization (Ethanol)N/A
Typical Yield High (Specific yield not reported in general procedures)General observation for this reaction type

Visualization

experimental_workflowstartStart:This compoundreagentsAdd Acetic Anhydride(Pyridine catalyst)start->reagentsStep 1refluxReflux(2-4 hours, 140°C)reagents->refluxStep 2workupWork-up:Quench with ice-waterreflux->workupStep 3extractionExtraction withDichloromethaneworkup->extractionStep 4washingWash with NaHCO3and Brineextraction->washingStep 5purificationDrying, Concentration& Recrystallizationwashing->purificationStep 6productFinal Product:8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-onepurification->productStep 7

Caption: Synthetic workflow for 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one.

Application Notes & Protocols for the Quantification of 2-Amino-3-methoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-methoxy-4-fluorobenzoic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As a derivative of benzoic acid, the incorporation of fluorine and amino groups can significantly influence its physicochemical properties, metabolic stability, and biological activity.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, metabolism profiling, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices, while HPLC-UV provides a robust and more accessible alternative for simpler sample types.

MethodInstrumentationSample PreparationLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Key Advantages
HPLC-UV HPLC with UV DetectorProtein precipitation and direct injection~0.1 µg/mL> 0.99995 - 105Robust, cost-effective, widely available
LC-MS/MS LC coupled to a Triple Quadrupole MSProtein precipitation, optional solid-phase extraction (SPE)~1 ng/mL> 0.99998 - 102High sensitivity, high selectivity, suitable for complex matrices

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices such as pharmaceutical formulations or in-vitro samples.

1.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

1.2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

1.3. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 200 µL of cold acetonitrile (or 10% TCA) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

1.4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.5. Quantification:

  • A calibration curve should be prepared using the reference standard in a concentration range relevant to the expected sample concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[3][4][5]

2.1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2.2. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2.3. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2.4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile or TCA) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_UV HPLC-UV Analysis Supernatant_Transfer->HPLC_UV Direct Injection LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Direct Injection Chromatogram Chromatogram Generation HPLC_UV->Chromatogram LC_MSMS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Plotting Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: General experimental workflow for the quantification of this compound.

potential_metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Analyte This compound Demethylation O-Demethylation Analyte->Demethylation Hydroxylation Hydroxylation Analyte->Hydroxylation Deamination Oxidative Deamination Analyte->Deamination Acetylation N-Acetylation Analyte->Acetylation Glucuronidation Glucuronidation Demethylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Caption: A potential metabolic pathway for this compound.

References

Application Notes and Protocols: 2-Amino-3-methoxy-4-fluorobenzoic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-3-methoxy-4-fluorobenzoic acid as a versatile precursor for the synthesis of valuable heterocyclic compounds, particularly quinazolinones and benzoxazinones. The strategic incorporation of fluorine and methoxy groups into the anthranilic acid backbone offers a gateway to novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed starting point for researchers.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

This compound is a key building block in the synthesis of complex organic molecules. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making it a desirable feature in drug candidates. The methoxy group provides an additional point for functionalization or can influence the electronic properties of the resulting heterocyclic system. These attributes make this compound a precursor of high interest for generating diverse libraries of bioactive compounds.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in its conversion to two major classes of heterocycles: quinazolinones and benzoxazinones. The general strategy involves an initial acylation of the amino group, followed by a cyclization step.

A common and effective approach for the synthesis of quinazolinones involves a two-step process. The first step is the conversion of the anthranilic acid derivative to a benzoxazinone intermediate through acylation. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[1] This method is highly versatile, allowing for the introduction of a wide array of substituents at the 2 and 3 positions of the quinazolinone core.[1]

synthetic_pathway start 2-Amino-3-methoxy- 4-fluorobenzoic acid intermediate 7-Fluoro-8-methoxy-2-substituted- 4H-benzo[d][1,3]oxazin-4-one start->intermediate Acyl Chloride (R1COCl) Pyridine product 6-Fluoro-5-methoxy-2,3-disubstituted- quinazolin-4(3H)-one intermediate->product Primary Amine (R2NH2) Pyridine or DMF experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start_reagents Combine this compound and Acyl Chloride in Pyridine reflux Heat the reaction mixture start_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product with water cool->precipitate filter_wash Filter and wash the solid precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from a suitable solvent dry->recrystallize characterize Characterize by NMR, IR, and MS recrystallize->characterize

References

Application Note & Protocol: Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a proposed synthetic route to 2-Amino-3-methoxy-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on established organic chemistry principles and adapted from procedures for structurally similar compounds. Additionally, a method for the synthesis of a methyl ester derivative is described.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed multi-step synthesis. The values are representative for a laboratory-scale synthesis.

StepReactionStarting MaterialMoles (mmol)ProductYield (%)Purity (%)
1Nitration4-Fluoro-3-methoxybenzoic acid58.84-Fluoro-3-methoxy-2-nitrobenzoic acid85>95
2Reduction4-Fluoro-3-methoxy-2-nitrobenzoic acid49.9This compound92>98
3EsterificationThis compound45.9Methyl 2-amino-3-methoxy-4-fluorobenzoate88>97

Experimental Protocols

Caution: These procedures involve the use of hazardous materials. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of 4-Fluoro-3-methoxy-2-nitrobenzoic acid

This procedure describes the nitration of 4-fluoro-3-methoxybenzoic acid to introduce a nitro group at the C2 position. The reaction is performed using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Materials:

    • 4-Fluoro-3-methoxybenzoic acid (10.0 g, 58.8 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%, 40 mL)

    • Fuming Nitric Acid (HNO₃, >90%, 6 mL)

    • Ice

    • Deionized Water

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add 10.0 g (58.8 mmol) of 4-fluoro-3-methoxybenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

    • In a separate beaker, prepare the nitrating mixture by carefully adding 6 mL of fuming nitric acid to 10 mL of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Collect the solid precipitate by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.

    • Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 4-fluoro-3-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation.

  • Materials:

    • 4-Fluoro-3-methoxy-2-nitrobenzoic acid (10.8 g, 49.9 mmol)

    • Methanol (200 mL)

    • Palladium on Carbon (10% Pd/C, 1.0 g)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • To a 500 mL hydrogenation flask, add 10.8 g (49.9 mmol) of 4-fluoro-3-methoxy-2-nitrobenzoic acid and 200 mL of methanol.

    • Carefully add 1.0 g of 10% Pd/C catalyst to the flask.

    • Seal the flask and connect it to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Step 3: Synthesis of Methyl 2-amino-3-methoxy-4-fluorobenzoate (Derivative)

This procedure describes the Fischer esterification of the final product to yield its methyl ester derivative.

  • Materials:

    • This compound (8.5 g, 45.9 mmol)

    • Methanol (150 mL)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%, 3 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 8.5 g (45.9 mmol) of this compound in 150 mL of methanol in a 250 mL round-bottom flask.

    • Cool the mixture in an ice bath and slowly add 3 mL of concentrated sulfuric acid.

    • Attach a reflux condenser and heat the mixture to reflux for 12 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester. The product can be purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow A 4-Fluoro-3-methoxybenzoic acid B 4-Fluoro-3-methoxy-2-nitrobenzoic acid A->B Step 1: Nitration (H₂SO₄, HNO₃) C This compound B->C Step 2: Reduction (H₂, Pd/C) D Methyl 2-amino-3-methoxy-4-fluorobenzoate C->D Step 3: Esterification (MeOH, H₂SO₄)

Caption: Synthetic workflow for this compound.

Reduction_Decision Start Select Reduction Method for Ar-NO₂ Q1 Are other reducible groups present (e.g., alkenes, alkynes, benzyl ethers)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Method_Metal Use Metal in Acid (Fe/HCl, SnCl₂)[2][3] A1_Yes->Method_Metal Method_Hydro Use Catalytic Hydrogenation (H₂/Pd/C)[1][2] A1_No->Method_Hydro Consider_Selectivity Consider chemoselectivity of metal catalysts. Method_Metal->Consider_Selectivity

References

Application Notes and Protocols: Scale-up Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxy-4-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring an amino group, a methoxy group, and a fluorine atom on the benzoic acid core, makes it a valuable building block for accessing complex molecular architectures. This document provides a detailed, proposed protocol for the scale-up synthesis of this compound, based on established chemical principles and analogous reactions found in the literature for similar fluorinated anthranilic acids.[1][2][3][4]

Note: The following protocol is a proposed synthetic route and has not been experimentally validated for this specific molecule based on the available literature. Optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

Proposed Synthetic Pathway

The proposed multi-step synthesis starts from the commercially available 2-fluoro-6-methoxybenzonitrile and proceeds through nitration, followed by reduction of the nitro group to an amine, and finally hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocols

Step 1: Nitration of 2-fluoro-6-methoxybenzonitrile

This step introduces a nitro group onto the aromatic ring, ortho and para to the activating methoxy group and meta to the deactivating fluorine and nitrile groups.

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Slowly add 2-fluoro-6-methoxybenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 2-fluoro-6-methoxy-3-nitrobenzonitrile, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 2-fluoro-6-methoxy-3-nitrobenzonitrile to 2-amino-6-fluoro-3-methoxybenzonitrile

This step reduces the nitro group to an amino group, a key transformation in the synthesis of anthranilic acid derivatives.

Procedure:

  • Charge a reaction vessel with 2-fluoro-6-methoxy-3-nitrobenzonitrile and a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, iron powder and a small amount of ammonium chloride, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • If using iron, heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC or HPLC.

  • If using catalytic hydrogenation, pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.[4]

  • Upon completion, filter the reaction mixture to remove the iron salts or the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-fluoro-3-methoxybenzonitrile. The product may be purified further by recrystallization or column chromatography if necessary.

Step 3: Hydrolysis of 2-amino-6-fluoro-3-methoxybenzonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

Procedure:

  • In a round-bottom flask, suspend 2-amino-6-fluoro-3-methoxybenzonitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas and by TLC or HPLC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with a mineral acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 4-5.[3]

  • The desired product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[5]

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Conditions

StepReactionStarting MaterialKey ReagentsSolventProduct
1Nitration2-fluoro-6-methoxybenzonitrileConc. HNO₃, Conc. H₂SO₄-2-fluoro-6-methoxy-3-nitrobenzonitrile
2Reduction2-fluoro-6-methoxy-3-nitrobenzonitrileFe/NH₄Cl or H₂/Pd-CEthanol or Methanol2-amino-6-fluoro-3-methoxybenzonitrile
3Hydrolysis2-amino-6-fluoro-3-methoxybenzonitrileNaOH (aq) or KOH (aq), then HCl (aq)WaterThis compound

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis start_material 2-fluoro-6-methoxybenzonitrile nitration Nitration (HNO₃, H₂SO₄) start_material->nitration intermediate_1 2-fluoro-6-methoxy-3-nitrobenzonitrile nitration->intermediate_1 reduction Reduction (Fe/NH₄Cl or H₂/Pd-C) intermediate_1->reduction intermediate_2 2-amino-6-fluoro-3-methoxybenzonitrile reduction->intermediate_2 hydrolysis Hydrolysis (NaOH, then HCl) intermediate_2->hydrolysis final_product This compound hydrolysis->final_product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting and Optimization

  • Tar Formation: In nitration and hydrolysis steps, careful control of temperature is crucial to prevent the formation of tar-like by-products.[3] Incomplete dissolution of reactants before heating can also lead to localized overheating and decomposition.[3]

  • Incomplete Reactions: Reaction progress should be closely monitored using appropriate analytical techniques (TLC, HPLC, or GC) to ensure complete conversion before proceeding to the next step or work-up.

  • Purification: While the protocol aims for precipitation of the final product, column chromatography may be necessary for intermediates or the final product if impurities are significant. Recrystallization is a preferred method for purification on a larger scale.[1][5]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and strong bases are corrosive and should be handled with extreme care.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and yield optimization.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more steps.Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending reaction times or adjusting temperatures as needed. Ensure starting materials are pure and dry.
Loss of product during workup and purification.Optimize extraction and crystallization solvent systems. Minimize transfer steps where product loss can occur.
Side reactions consuming starting materials or intermediates.Carefully control reaction conditions (temperature, stoichiometry) to minimize side reactions. Refer to the potential impurities table below for common side products.
Product Discoloration (e.g., brown, tar-like) Formation of polymeric or degradation byproducts.Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. Avoid excessive heating. Purify the final product by recrystallization with activated charcoal or by column chromatography.[1]
Presence of residual starting materials or colored impurities.Optimize purification methods. Recrystallization from a suitable solvent system is often effective.
Formation of Isomeric Impurities Lack of regioselectivity in key reaction steps (e.g., nitration, amination).For nitration reactions, control the temperature and choice of nitrating agent carefully. For amination of a di-halogenated precursor, the choice of catalyst and reaction conditions is crucial for regioselectivity.[2]
Incomplete Hydrolysis of Ester or Nitrile Intermediates Insufficiently harsh hydrolysis conditions (e.g., acid/base concentration, temperature, time).Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. Monitor the disappearance of the starting material by TLC or HPLC.

Summary of Potential Impurities

The following table summarizes potential impurities that may arise during the synthesis of this compound, based on common synthetic routes for related compounds.

Impurity Name Chemical Structure Potential Source Analytical Detection Method
Unreacted Starting MaterialsVaries depending on the synthetic routeIncomplete reactionHPLC, GC-MS, TLC
Isomeric Amino-methoxy-fluorobenzoic acidse.g., 4-Amino-3-methoxy-2-fluorobenzoic acidLack of regioselectivity during functionalizationHPLC, ¹⁹F NMR, ¹H NMR
Over-nitrated IntermediatesIntroduction of more than one nitro groupHarsh nitration conditionsHPLC, LC-MS
Phenolic ByproductsReaction of a diazonium salt intermediate with waterIncomplete Sandmeyer reactionHPLC, LC-MS
Aldehyde IntermediateIncomplete oxidation of a methyl or benzyl precursorInsufficient oxidant or reaction timeHPLC, GC-MS
De-fluorinated ByproductsLoss of the fluorine substituent during certain reactionsRadical side reactions or harsh conditionsHPLC, LC-MS, GC-MS

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible synthetic approach involves the multi-step transformation of a substituted toluene or aniline derivative. One potential route could start with the nitration of a suitable fluoromethoxy toluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine. Another approach could involve the amination of a di-halogenated methoxyfluorobenzoic acid precursor. The choice of route will depend on the availability and cost of the starting materials.

Q2: How can I best control the regioselectivity during the synthesis?

A2: Controlling regioselectivity is critical, especially when introducing functional groups onto the aromatic ring. For electrophilic aromatic substitution reactions like nitration, the directing effects of the existing substituents (fluoro, methoxy, and the precursor to the carboxylic acid) must be carefully considered. The use of specific catalysts and precise temperature control can help favor the desired isomer.[3] In nucleophilic aromatic substitution reactions, the positions of the leaving groups will dictate the regiochemical outcome.

Q3: What are the best practices for purifying the final product?

A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation; common solvents for similar compounds include ethanol/water or ethyl acetate/hexane mixtures. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel may be necessary.[1]

Q4: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both monitoring the progress of the reaction and determining the purity of the final product. It can separate the desired product from starting materials, intermediates, and byproducts. Thin Layer Chromatography (TLC) is a quicker, qualitative method for reaction monitoring. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols

Representative Synthesis of a Substituted Anthranilic Acid

The following is a representative, multi-step protocol for the synthesis of a substituted anthranilic acid, which can be adapted for the synthesis of this compound. This protocol is provided for illustrative purposes and may require optimization.

Step 1: Nitration of a Fluoromethoxy Toluene Derivative

  • To a stirred solution of the starting fluoromethoxy toluene in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until TLC or HPLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro derivative.

Step 2: Oxidation of the Methyl Group

  • Dissolve the nitro derivative from Step 1 in a suitable solvent (e.g., a mixture of pyridine and water).

  • Heat the solution to reflux and add an oxidizing agent (e.g., potassium permanganate) portion-wise over several hours.

  • Continue to reflux until the purple color of the permanganate persists.

  • Cool the reaction mixture, filter off the manganese dioxide, and wash the filter cake with hot water.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude nitrobenzoic acid derivative.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrobenzoic acid derivative from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst (e.g., palladium on carbon) and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

General Protocol for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of Solvent B, and gradually increase the concentration over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway Start Fluoromethoxy Toluene Derivative Nitro Nitration Start->Nitro HNO₃/H₂SO₄ Oxidation Oxidation Nitro->Oxidation KMnO₄ Reduction Reduction Oxidation->Reduction H₂, Pd/C Product This compound Reduction->Product

Caption: A potential synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup & Purification start->check_workup check_side_reactions Investigate Side Reactions start->check_side_reactions incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction loss_of_product Product Loss check_workup->loss_of_product side_products Side Products Formed check_side_reactions->side_products optimize_conditions Optimize Reaction Conditions (Time, Temp.) incomplete_reaction->optimize_conditions optimize_purification Optimize Purification (Solvents, Method) loss_of_product->optimize_purification modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions

Caption: A troubleshooting workflow for addressing low product yield.

References

How to avoid tar-like by-products in "2-Amino-3-methoxy-4-fluorobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of tar-like by-products during the synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound, and where are the critical points for tar formation?

A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted benzoic acid. A plausible route is:

  • Nitration: Electrophilic aromatic substitution on a starting material like 3-Chloro-4-fluorobenzoic acid to introduce a nitro group. This step is highly exothermic and prone to side reactions if not carefully controlled.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of the chloro group with a methoxy group using a reagent like sodium methoxide.

  • Reduction: Conversion of the nitro group to the target amino group. This step is a major source of polymeric by-products if intermediates are allowed to react with each other.[3]

Tar formation is most prevalent during the nitration and nitro reduction steps, as well as during the workup and storage of the final aromatic amine product due to its sensitivity to oxidation.[4][5]

Q2: What are the primary chemical causes of tar-like by-products in this synthesis?

Tar formation is generally attributed to three main phenomena:

  • Oxidative Polymerization: The aromatic amine product is highly susceptible to oxidation by air (O₂) or other oxidizing agents. This can form radical cations that polymerize into complex, high-molecular-weight conjugated structures, often appearing as a dark, insoluble tar.[4]

  • Condensation Reactions: During the reduction of the nitro group, intermediate species such as nitroso and hydroxylamine compounds can form. These intermediates can condense with each other or with the amine product to form colored dimeric species like azo and azoxy compounds, which are components of tar.[3]

  • Over-Nitration and Decomposition: During the nitration step, excessive temperatures can lead to the formation of dinitro compounds or cause oxidative decomposition of the aromatic ring, contributing to tarry impurities.[1][6]

Q3: How does reaction temperature impact the formation of impurities?

Temperature control is critical. Elevated temperatures increase the rate of all reactions, including undesirable side reactions.

  • During Nitration: The reaction is highly exothermic. Poor temperature control (ideally kept between 0-10°C) can lead to a runaway reaction, promoting over-nitration and oxidative degradation.[1][7]

  • During Reduction: Higher temperatures can accelerate the undesired condensation reactions of nitro-reduction intermediates.

  • During Workup: Heating the final product, especially in the presence of air or residual acid/base, can significantly accelerate its oxidative degradation.

Q4: Why is the choice of reducing agent for the nitro group so important for preventing tar?

The reducing agent and conditions determine the reaction pathway and the lifetime of reactive intermediates.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a clean and effective method. However, it can be non-selective and may reduce other functional groups if not carefully controlled.[8]

  • Metal/Acid Reductions (e.g., Fe/HCl, Zn/AcOH): These are robust methods, but the acidic conditions can sometimes promote side reactions. The use of iron is often preferred as it is inexpensive and effective.[8][9]

  • Metal Salts (e.g., Tin(II) Chloride - SnCl₂): SnCl₂ is known for its mildness and can be very effective for selective reductions, often minimizing the formation of condensation by-products.[8] It is a good choice when other methods produce significant tar.

Troubleshooting Guide

Issue 1: A dark brown or black tarry substance forms during the nitration step.

Potential Cause Recommended Solution
Reaction temperature is too high. Maintain strict temperature control, keeping the reaction vessel in an ice/salt bath to ensure the temperature does not exceed 10°C.[7] Add the nitrating mixture very slowly (dropwise) to manage the exotherm.
Incorrect acid stoichiometry or concentration. Use high-quality, concentrated nitric and sulfuric acids. Ensure the molar ratio of the nitrating agent is only in slight excess (e.g., 1.1-1.3 equivalents).[2]
Localized overheating ("hot spots"). Ensure vigorous and efficient stirring throughout the addition of reagents to dissipate heat evenly.

Issue 2: The reaction mixture darkens significantly and forms an insoluble precipitate during the reduction of the nitro group.

Potential Cause Recommended Solution
Incomplete reduction leading to condensation of intermediates (azo/azoxy formation). Ensure a sufficient molar excess of the reducing agent is used. Monitor the reaction by TLC until all starting material and intermediates are consumed. Consider switching to a milder reagent like SnCl₂.[8]
Oxidation of the product or intermediates by air. Perform the reduction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the sensitive amine.[4]
Reaction pH is not optimal. For metal/acid reductions, ensure sufficient acid is present to maintain a low pH. For catalytic hydrogenations, ensure the solvent and any additives are appropriate.

Issue 3: The isolated this compound product darkens over time upon storage.

Potential Cause Recommended Solution
Air oxidation of the aromatic amine. Store the purified, dry product in a dark container (amber vial) at low temperature (e.g., <4°C). Purge the container with an inert gas like nitrogen or argon before sealing.
Residual acidic or metallic impurities. Ensure the product is thoroughly washed during workup to remove all traces of acid and metal catalysts, which can catalyze oxidation. Recrystallization from a suitable solvent system can help remove these impurities.
Exposure to light. Light can promote the photodegradation and oxidation of aromatic amines.[5] Store the product protected from light.

Data Presentation

Table 1: Comparison of Nitro Group Reducing Agents

Reagent/SystemTypical ConditionsAdvantagesDisadvantages & Tar Risk
H₂/Pd/C H₂ (1-5 atm), Pd/C (1-5 mol%), Methanol/Ethanol, RTHigh yield, clean by-products (H₂O).[8]Can reduce other functional groups; risk of dehalogenation.
Fe / HCl or AcOH Fe powder (excess), HCl or Acetic Acid, RefluxInexpensive, effective, tolerates many functional groups.[9]Strongly acidic; requires neutralization; iron sludge can complicate workup.
SnCl₂·2H₂O Ethanol/Ethyl Acetate, RefluxMild, highly selective, low risk of condensation by-products.[8]Stoichiometric reagent, tin waste must be properly disposed of.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic system, RTMild conditions, useful for sensitive substrates.Can sometimes be sluggish; requires careful pH control.

Experimental Protocols

Protocol: Optimized Synthesis to Minimize Tar Formation

Step 1: Nitration of 3-Chloro-4-fluorobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Chloro-4-fluorobenzoic acid (1.0 eq).

  • Cool the flask to 0°C in an ice/salt bath.

  • Slowly add concentrated H₂SO₄ (3.0 eq) while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (2.0 eq) to concentrated HNO₃ (1.2 eq) at 0°C.

  • Add the nitrating mixture dropwise to the benzoic acid solution over 1-2 hours, ensuring the internal temperature never exceeds 10°C.[7]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Monitor the reaction by TLC. Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate (3-Chloro-4-fluoro-2-nitrobenzoic acid), wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Methoxylation of 3-Chloro-4-fluoro-2-nitrobenzoic acid

  • Dissolve the nitro-product from Step 1 (1.0 eq) in dry methanol.

  • Add sodium methoxide (1.5 eq, 25-30% solution in methanol) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the mixture, neutralize with aqueous HCl, and remove methanol under reduced pressure.

  • Extract the product (4-Fluoro-3-methoxy-2-nitrobenzoic acid) with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Reduction of 4-Fluoro-3-methoxy-2-nitrobenzoic acid

  • Set up a flask under a nitrogen atmosphere.

  • Dissolve the product from Step 2 (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise.[8]

  • Heat the mixture to 70-80°C and stir for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and pour it into ice water.

  • Basify the mixture carefully with a saturated NaHCO₃ or NaOH solution to pH 7-8. The tin salts will precipitate.

  • Filter the mixture through a pad of celite to remove inorganic solids.

  • Extract the aqueous filtrate multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield pure this compound. Store immediately under inert gas in a dark, cool place.

Visualizations

Synthetic_Pathway cluster_0 cluster_1 cluster_2 SM 3-Chloro-4-fluoro- benzoic acid N1 3-Chloro-4-fluoro- 2-nitrobenzoic acid SM->N1 1. HNO₃, H₂SO₄ (0-10°C) N2 4-Fluoro-3-methoxy- 2-nitrobenzoic acid N1->N2 2. NaOMe, MeOH (Reflux) FP 2-Amino-3-methoxy- 4-fluorobenzoic acid N2->FP 3. SnCl₂, EtOH (Reflux, N₂ atm) T1 Tar Risk: Over-nitration, Decomposition T2 Tar Risk: Condensation, Oxidation T3 Tar Risk: Product Oxidation, Polymerization p1 p1->T1  Nitration p2 p2->T2  Reduction p3 p3->T3  Isolation Troubleshooting_Workflow start Tar Observed? step During which step? start->step Yes nitration Nitration step->nitration reduction Reduction step->reduction storage Isolation / Storage step->storage sol_nit Check Temp Control (<10°C) Verify Reagent Stoichiometry Improve Stirring nitration->sol_nit sol_red Use Inert Atmosphere (N₂) Ensure Sufficient Reducing Agent Consider Milder Reagent (SnCl₂) reduction->sol_red sol_sto Store under N₂ / Argon Store in Dark at <4°C Ensure Purity (Recrystallize) storage->sol_sto Tar_Formation_Mechanism cluster_oxidant amine Aromatic Amine (Product) radical Radical Cation (Reactive Intermediate) amine->radical oxidant [O] (Air, Impurities) polymer Polymeric By-products (Insoluble Tar) radical->polymer Polymerization

References

Technical Support Center: Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying potential causes and providing recommended solutions to mitigate side reactions and improve product yield and purity.

Issue Potential Cause Recommended Solution
Formation of Dark, Tar-like By-products Incomplete dissolution of reactants before heating can lead to localized overheating and decomposition.[1]Ensure all solid reactants are fully dissolved with vigorous stirring before initiating heating.[1]
Prolonged boiling of the reaction mixture can promote the formation of tar-like substances.[1]Limit the boiling time to the minimum required for complete conversion, typically 1-2 minutes.[1]
The reaction temperature during hydrolysis is too high.[1][2]Maintain strict temperature control during the hydrolysis step and do not exceed the specified temperature.[1]
Presence of a Brown By-product with the White Precipitate Minor side reactions occurring during the precipitation phase.[1]Rapidly cool the reaction mixture in an ice bath after the initial precipitation to minimize the formation of colored impurities.[1]
Formation of a Yellow Precipitate (Oxime) The intermediate isatin reacts with hydroxylamine, which can be generated from the decomposition of unreacted anilide.[1][2]The presence of ethyl acetate is essential to extract the isatin from the aqueous phase as it forms, preventing its reaction to form the oxime.[1][2]
Low Yield of the Final Product Incomplete hydrolysis of the intermediate.Ensure the hydrolysis reaction goes to completion by monitoring the reaction and maintaining appropriate conditions.
Co-precipitation of inorganic salts with the product.Avoid cooling the reaction mixture to 0°C during the initial precipitation to prevent the co-precipitation of inorganic salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control to avoid tar formation?

A1: The most critical step is to ensure the complete dissolution of all solid reactants in the solvent before heating.[1] Incomplete dissolution can lead to localized overheating, which in turn causes decomposition and the formation of tar-like substances.[1] Vigorous and constant stirring is crucial throughout this initial phase.

Q2: How can I remove tar-like by-products if they have already formed?

A2: While prevention is the most effective approach, if significant tar has formed, purification can be attempted.[1] Recrystallization from an acetone/water mixture may be effective for the crude product.[1] For more persistent impurities, column chromatography might be necessary, although this is less ideal for large-scale syntheses.[1]

Q3: What is the identity of the yellow precipitate that sometimes forms, and how can it be prevented?

A3: The yellow precipitate is an oxime.[1][2] It forms when the isatin intermediate reacts with hydroxylamine. Hydroxylamine can be generated from the decomposition of unreacted anilide starting material.[1][2] To prevent this, it is essential to use ethyl acetate during the work-up. The ethyl acetate will extract the isatin from the aqueous phase as it is formed, thereby preventing its reaction with any generated hydroxylamine.[1][2]

Q4: Why is rapid cooling important after the initial precipitation?

A4: Rapid cooling of the reaction mixture in an ice bath after the desired product has started to precipitate helps to minimize the formation of colored impurities, such as brown by-products that can result from minor side reactions.[1]

Q5: My final product yield is low. What are the likely causes?

A5: Low yield can stem from several factors. One common issue is the co-precipitation of inorganic salts along with your product if the mixture is cooled too aggressively to 0°C during the initial precipitation.[1] Another potential cause is incomplete hydrolysis of the 7-fluoroisatin intermediate. Ensure that the hydrolysis conditions (temperature, reaction time) are sufficient for the reaction to go to completion.

Experimental Protocols

Synthesis of 2-Amino-3-fluorobenzoic Acid via 7-Fluoroisatin

This protocol is adapted from established organic synthesis procedures.[1][2]

Step 1: Synthesis of 7-Fluoroisatin

  • In a three-necked flask, prepare a solution of 2-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

  • In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.

  • Add the 2-fluoroaniline solution to the chloral hydrate solution.

  • Heat the mixture to reflux. A white precipitate should form, potentially with a small amount of a brown by-product.[2]

  • After a short boiling period of 1-2 minutes, rapidly cool the flask in an ice bath to room temperature.[1][2]

  • The crude intermediate is then cyclized using concentrated sulfuric acid. The anilide is added to sulfuric acid pre-heated to 70°C over one hour. The resulting solution is then heated to 90°C for 60 minutes.[2]

  • After cooling, the mixture is rapidly added to a vigorously stirred mixture of ice water and ethyl acetate. The ethyl acetate is crucial for extracting the 7-fluoroisatin and preventing the formation of the oxime by-product.[2]

Step 2: Synthesis of 2-Amino-3-fluorobenzoic Acid

  • In a three-necked flask, dissolve the 7-fluoroisatin in a 1 M aqueous sodium hydroxide solution.[1]

  • Add 30% hydrogen peroxide solution dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.[1]

  • After 1.5 hours, the reaction should be complete, resulting in a pale orange, clear solution.[1]

  • Adjust the pH of the solution to approximately 7.5 with 3 M hydrochloric acid.[1]

  • Treat the solution with charcoal, stir, and filter.[1]

  • Further acidify the clear filtrate to a pH of 4-5, at which point the solution will become cloudy.[1]

  • Finally, adjust the pH to 1 to precipitate the 2-amino-3-fluorobenzoic acid as a beige solid.[1]

  • Stir for an hour, then collect the product by filtration and dry.[1]

Visualizations

G cluster_step1 Step 1: 7-Fluoroisatin Synthesis cluster_step2 Step 2: 2-Amino-3-fluorobenzoic Acid Synthesis 2-Fluoroaniline 2-Fluoroaniline Reaction_Mixture_1 Initial Reaction Mixture 2-Fluoroaniline->Reaction_Mixture_1 Chloral_Hydrate_Sodium_Sulfate Chloral Hydrate & Sodium Sulfate Solution Chloral_Hydrate_Sodium_Sulfate->Reaction_Mixture_1 Reflux Reflux Reaction_Mixture_1->Reflux Precipitate Crude Intermediate (with brown by-product) Reflux->Precipitate Cyclization Cyclization (H2SO4, 90°C) Precipitate->Cyclization 7-Fluoroisatin 7-Fluoroisatin Cyclization->7-Fluoroisatin 7-Fluoroisatin_Start 7-Fluoroisatin 7-Fluoroisatin->7-Fluoroisatin_Start Intermediate Transfer Hydrolysis Hydrolysis (NaOH, H2O2) 7-Fluoroisatin_Start->Hydrolysis Pale_Orange_Solution Pale Orange Solution Hydrolysis->Pale_Orange_Solution pH_Adjustment_1 pH Adjustment to 7.5 (HCl) Pale_Orange_Solution->pH_Adjustment_1 Charcoal_Treatment Charcoal Treatment & Filtration pH_Adjustment_1->Charcoal_Treatment pH_Adjustment_2 Acidification to pH 1 (HCl) Charcoal_Treatment->pH_Adjustment_2 Final_Product 2-Amino-3-fluorobenzoic Acid pH_Adjustment_2->Final_Product

Caption: Experimental workflow for the synthesis of 2-amino-3-fluorobenzoic acid.

G Start Side Reaction Observed Tar Tar-like By-products? Start->Tar Brown_Precipitate Brown By-product? Start->Brown_Precipitate Yellow_Precipitate Yellow Precipitate? Start->Yellow_Precipitate Incomplete_Dissolution Incomplete Dissolution -> Localized Overheating Tar->Incomplete_Dissolution Yes Prolonged_Boiling Prolonged Boiling -> Decomposition Tar->Prolonged_Boiling Yes High_Temp_Hydrolysis High Temperature During Hydrolysis Tar->High_Temp_Hydrolysis Yes Slow_Cooling Slow Cooling After Precipitation Brown_Precipitate->Slow_Cooling Yes No_Ethyl_Acetate Absence of Ethyl Acetate During Work-up Yellow_Precipitate->No_Ethyl_Acetate Yes Solution_Tar Ensure complete dissolution before heating. Limit boiling time. Control hydrolysis temperature. Incomplete_Dissolution->Solution_Tar Prolonged_Boiling->Solution_Tar High_Temp_Hydrolysis->Solution_Tar Solution_Brown Rapidly cool mixture in an ice bath after initial precipitation. Slow_Cooling->Solution_Brown Solution_Yellow Use ethyl acetate during work-up to extract the isatin intermediate. No_Ethyl_Acetate->Solution_Yellow

Caption: Troubleshooting logic for common side reactions.

References

Optimization of reaction conditions for "2-Amino-3-methoxy-4-fluorobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthetic Pathway

The synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid can be envisioned through a three-step process starting from 4-fluoro-3-methoxytoluene. This pathway involves nitration, followed by oxidation of the methyl group, and concluding with the reduction of the nitro group.

Experimental Protocols

Step 1: Nitration of 4-fluoro-3-methoxytoluene to 2-nitro-4-fluoro-3-methoxytoluene

This initial step introduces a nitro group onto the aromatic ring, ortho to the methoxy group, a position activated by both the methoxy and fluoro substituents.

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 4-fluoro-3-methoxytoluene to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

  • Prepare a nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 4-fluoro-3-methoxytoluene over 30 minutes, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid precipitate, 2-nitro-4-fluoro-3-methoxytoluene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Oxidation of 2-nitro-4-fluoro-3-methoxytoluene to 2-nitro-3-methoxy-4-fluorobenzoic acid

The methyl group of the nitrated intermediate is oxidized to a carboxylic acid using a strong oxidizing agent. The benzylic position is activated towards oxidation.[1][2]

Procedure:

  • To a solution of 10.0 g of potassium permanganate (KMnO₄) in 200 mL of water in a round-bottom flask, add 5.0 g of 2-nitro-4-fluoro-3-methoxytoluene.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. The disappearance of the purple color of the permanganate indicates the progression of the reaction.[2]

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Wash the MnO₂ cake with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid 2-nitro-3-methoxy-4-fluorobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Reduction of 2-nitro-3-methoxy-4-fluorobenzoic acid to this compound

The final step involves the selective reduction of the nitro group to an amine, without affecting the carboxylic acid functionality.[3][4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of 2-nitro-3-methoxy-4-fluorobenzoic acid in 100 mL of ethanol.

  • Add 10.0 g of stannous chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into 100 g of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Troubleshooting and FAQs

Nitration Step
  • Q1: The yield of the nitration reaction is low. What could be the cause?

    • A1: Low yields can result from incomplete reaction or loss of product during workup. Ensure the nitrating mixture is added slowly and the temperature is strictly controlled between 0-5°C to prevent side reactions.[5] Also, ensure vigorous stirring during the quenching on ice to maximize precipitation.

  • Q2: I am observing the formation of multiple isomers. How can this be minimized?

    • A2: The formation of isomers is a common issue in electrophilic aromatic substitution.[6] While the methoxy and fluoro groups primarily direct to the desired position, some formation of other isomers can occur. Lowering the reaction temperature and ensuring a slow, controlled addition of the nitrating agent can improve regioselectivity.

  • Q3: The reaction mixture turned dark brown/black. What happened?

    • A3: A dark coloration often indicates oxidation of the starting material or product, or other side reactions. This is typically caused by the reaction temperature being too high.[7] Maintaining a low temperature is crucial.

Oxidation Step
  • Q1: The oxidation reaction is incomplete, and I have unreacted starting material. What should I do?

    • A1: The oxidation of the methyl group can be slow.[8][9] Ensure that a sufficient excess of potassium permanganate is used and that the reflux is maintained for an adequate duration. You can monitor the reaction by TLC. If necessary, additional portions of KMnO₄ can be added.

  • Q2: The workup is difficult due to the fine precipitate of manganese dioxide.

    • A2: The fine MnO₂ precipitate can be challenging to filter. Using a pad of celite in the filter funnel can significantly improve the filtration rate. Also, ensuring the MnO₂ is thoroughly washed with hot water will maximize the recovery of the product, which may be adsorbed onto the surface.

  • Q3: Is there an alternative to potassium permanganate?

    • A3: While KMnO₄ is a common and effective reagent for this transformation, other strong oxidizing agents like sodium dichromate in sulfuric acid could be used. However, permanganate is often preferred for its relative ease of use and workup.

Reduction Step
  • Q1: The reduction of the nitro group is not going to completion. What are the possible reasons?

    • A1: Incomplete reduction can be due to insufficient reducing agent or deactivation of the catalyst (if using catalytic hydrogenation). For the SnCl₂ method, ensure an adequate molar excess is used. If using catalytic hydrogenation with Pd/C, ensure the catalyst is active and the system is free of catalyst poisons.[10]

  • Q2: I am concerned about the reduction of the carboxylic acid group.

    • A2: The carboxylic acid group is generally stable under the conditions used for nitro group reduction with reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation (H₂/Pd/C).[3][11] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups and should be avoided.

  • Q3: The final product is difficult to purify. What are some common impurities?

    • A3: Common impurities can include unreacted nitro compound, hydroxylamine intermediates, or tin salts from the workup if using SnCl₂.[12] Ensure thorough washing and extraction during the workup. If necessary, the final product can be recrystallized from a suitable solvent system like ethanol/water to improve purity.

Data Presentation: Reaction Optimization

The following tables provide hypothetical data for the optimization of each synthetic step.

Table 1: Optimization of Nitration Conditions

EntryTemperature (°C)Reaction Time (h)Equivalents of HNO₃Yield (%)Purity (HPLC, %)
10-521.18595
210-1521.17588
30-541.18896
40-521.58293

Table 2: Optimization of Oxidation Conditions

EntryEquivalents of KMnO₄Reaction Time (h)Temperature (°C)Yield (%)Purity (HPLC, %)
13.08100 (Reflux)7894
24.08100 (Reflux)8597
34.012100 (Reflux)8798
44.08806592

Table 3: Optimization of Nitro Group Reduction

EntryReducing AgentEquivalentsSolventReaction Time (h)Yield (%)Purity (HPLC, %)
1SnCl₂·2H₂O3.0Ethanol49098
2Fe/NH₄Cl5.0Ethanol/H₂O68597
3H₂ (1 atm), 10% Pd/C0.05Methanol129299
4SnCl₂·2H₂O2.0Ethanol47595

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction start 4-fluoro-3-methoxytoluene reagents1 HNO₃ / H₂SO₄ 0-5°C, 2h start->reagents1 product1 2-nitro-4-fluoro-3-methoxytoluene reagents1->product1 reagents2 KMnO₄, H₂O Reflux, 8h product1->reagents2 product2 2-nitro-3-methoxy-4-fluorobenzoic acid reagents2->product2 reagents3 SnCl₂·2H₂O, Ethanol Reflux, 4h product2->reagents3 final_product This compound reagents3->final_product

Caption: Proposed synthetic workflow for this compound.

TroubleshootingNitration issue Low Yield or Impurities in Nitration Step check_temp Was temperature kept between 0-5°C? issue->check_temp check_addition Was nitrating agent added slowly? check_temp->check_addition Yes sol_temp High temperature can cause side reactions and degradation. Maintain strict temperature control. check_temp->sol_temp No check_isomers Isomer formation detected by NMR/HPLC? check_addition->check_isomers Yes sol_addition Rapid addition can lead to localized overheating and formation of byproducts. check_addition->sol_addition No sol_isomers Lower temperature to improve regioselectivity. If persists, chromatographic purification may be required. check_isomers->sol_isomers Yes success Yield and Purity Improved check_isomers->success No sol_temp->check_addition sol_addition->check_isomers

Caption: Troubleshooting decision tree for the nitration step.

References

Improving the stability of "2-Amino-3-methoxy-4-fluorobenzoic acid" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "2-Amino-3-methoxy-4-fluorobenzoic acid" solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amino and carboxylic acid groups are susceptible to protonation and deprotonation, which can affect solubility and reactivity.

  • Temperature: Elevated temperatures can accelerate degradation pathways. Storage at lower temperatures is generally recommended.[1][2]

  • Light Exposure: Aromatic amino acids can be sensitive to light, potentially leading to photo-degradation.[3] It is advisable to protect solutions from light.[1][2]

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the solubility and stability of the compound.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on the behavior of similar compounds like 2-amino-5-fluorobenzoic acid, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are effective for creating stock solutions.[4] For aqueous buffers, the solubility may be limited. It is crucial to determine the solubility in your specific buffer system. For aqueous solutions, it is often recommended to prepare them fresh and not store them for more than a day.[4]

Q3: How should I store solutions of this compound?

A3: For optimal stability, stock solutions in organic solvents should be stored at -20°C.[4] Aqueous solutions should be prepared fresh before use. All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound solutions.

Issue 1: Solution turns a brown or tar-like color over time.

  • Potential Cause: This may indicate oxidative degradation or polymerization of the compound. The amino group on the aromatic ring can be susceptible to oxidation, leading to colored byproducts. This is a known issue in the synthesis of related compounds where tar-like byproducts can form.[5]

  • Recommended Solution:

    • Deoxygenate Solvents: Before dissolving the compound, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or DTT, to the solution. The appropriate antioxidant and its concentration will need to be determined empirically for your specific application.

    • Control pH: Maintain the pH of aqueous solutions in a slightly acidic to neutral range, as extreme pH values can catalyze degradation.

    • Protect from Light: Store the solution in the dark to prevent photo-oxidation.[3]

Issue 2: Precipitate forms in the solution upon storage, especially in aqueous buffers.

  • Potential Cause: The solubility of this compound in aqueous buffers can be limited and highly dependent on pH and temperature. Changes in temperature or pH can lead to precipitation.

  • Recommended Solution:

    • Verify Solubility: Determine the maximum solubility of the compound in your specific buffer at the intended storage and experimental temperature.

    • pH Adjustment: The solubility of aminobenzoic acids is pH-dependent due to the ionizable amino and carboxyl groups.[6] Adjusting the pH may improve solubility. A pH titration experiment can help identify the optimal pH range for solubility.

    • Co-solvents: If compatible with your experiment, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase solubility.[4]

    • Fresh Preparation: For aqueous solutions, the most reliable approach is to prepare them fresh before each experiment.[4]

Issue 3: Loss of compound activity or concentration over time.

  • Potential Cause: This is likely due to chemical degradation. The compound may be undergoing hydrolysis, oxidation, or other reactions in the solution.

  • Recommended Solution:

    • Stability Study: Perform a time-course stability study to quantify the rate of degradation under your specific storage and experimental conditions. This can be done using techniques like HPLC or LC-MS.

    • Optimize Storage Conditions: Based on the stability study, optimize storage conditions (temperature, light exposure, pH) to minimize degradation.

    • Use of Stabilizers: For some applications, the addition of stabilizers like amino acids has been shown to prevent undesirable interactions between larger molecules in solution.[7] The applicability of this to the compound itself would require experimental validation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution in an organic solvent with measures to enhance stability.

  • Materials:

    • This compound

    • Anhydrous DMSO (or ethanol)

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber glass vial with a screw cap

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Place the vial in a desiccator under vacuum for 30 minutes to remove any residual moisture.

    • In a separate container, deoxygenate the DMSO by bubbling inert gas through it for 15-20 minutes.

    • Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial containing the compound to achieve the desired concentration.

    • Cap the vial tightly and vortex until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the solubility of this compound at different pH values.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

    • Small volume glass vials

    • Shaker or rotator

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

    • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant from each vial.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

    • Plot the solubility (concentration) as a function of pH.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)
DMSO> 30
DMF> 30
Ethanol~ 20
PBS (pH 7.4)~ 0.2

Note: Data for DMSO, DMF, and Ethanol are based on similar compounds like 2-amino-5-fluorobenzoic acid.[4] The solubility in PBS is an approximation and should be experimentally verified.

Table 2: Hypothetical Stability of a 1 mg/mL Aqueous Solution at Different Temperatures

Storage Temperature (°C)% Remaining after 24 hours% Remaining after 7 days
498%85%
25 (Room Temp)90%60%
3775%30%

Note: This data is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific buffer composition, pH, and light exposure.

Visualizations

Troubleshooting_Workflow Troubleshooting Solution Instability start Solution Instability Observed (e.g., color change, precipitate) check_color Is there a color change (e.g., browning)? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No oxidation Potential Oxidation/Degradation check_color->oxidation Yes solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes end Stable Solution check_precipitate->end No solution_oxidation Action: 1. Deoxygenate solvent. 2. Add antioxidant. 3. Protect from light. oxidation->solution_oxidation solution_solubility Action: 1. Verify solubility at experimental pH/temp. 2. Adjust pH. 3. Use co-solvent. 4. Prepare fresh. solubility_issue->solution_solubility solution_oxidation->end solution_solubility->end Experimental_Workflow Protocol for Preparing a Stabilized Solution weigh 1. Weigh Compound dry 2. Dry under Vacuum weigh->dry dissolve 4. Dissolve Compound in Deoxygenated Solvent dry->dissolve deoxygenate 3. Deoxygenate Solvent (with N2 or Ar) deoxygenate->dissolve store 5. Store at -20°C Protected from Light dissolve->store

References

Troubleshooting guide for [specific reaction] involving "2-Amino-3-methoxy-4-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling with 2-Amino-3-methoxy-4-fluorobenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing amide bond formation reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in an amide coupling reaction?

A1: The main challenge arises from the trifunctional nature of the molecule. Key considerations include:

  • Chemoselectivity: The molecule contains both a nucleophilic aromatic amine (-NH₂) and a carboxylic acid (-COOH). The primary challenge is ensuring the external amine partner reacts with the activated carboxylic acid without side reactions involving the molecule's own amino group.[1]

  • Self-Polymerization: The amino group of one molecule of this compound can react with the activated carboxylic acid of another, leading to the formation of dimers or oligomers as a significant byproduct.[1]

  • Reactivity: The electronic properties of the methoxy, fluoro, and amino substituents can influence the reactivity of the carboxylic acid and the nucleophilicity of the aromatic amine.

  • Purification: Separating the desired amide product from unreacted starting materials, coupling agent byproducts (e.g., ureas, HOBt), and any self-polymerized side products can be challenging.[1]

Q2: Which coupling reagents are most effective for this reaction?

A2: A range of modern coupling reagents can be effective. The optimal choice often depends on the specific amine coupling partner and the scale of the reaction.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly recommended.[2] HATU is known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it an excellent first choice, especially for difficult or sterically hindered couplings.[2][3]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a practical and cost-effective option, almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and minimize side reactions like racemization.[3][4][5]

  • Phosphonium Reagents (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective reagent that can be used to minimize certain side reactions.[6]

Q3: How can I prevent or minimize the self-polymerization side reaction?

A3: Self-polymerization is a key issue that can be minimized through careful control of the reaction conditions:[1]

  • Order of Addition (Pre-activation): The most effective strategy is to "pre-activate" the carboxylic acid. Dissolve the this compound, base, and coupling reagent in the solvent and stir for a short period (15-30 minutes) at a low temperature (e.g., 0 °C) before the addition of your amine partner.[1][7] This allows the activated ester to form, ready to be trapped by the desired amine.

  • Slow Addition: Adding the amine coupling partner slowly (e.g., dropwise) to the pre-activated mixture can help maintain a low concentration of the amine, favoring the intermolecular reaction over self-coupling.[1]

  • Temperature Control: Performing the reaction at low temperatures (starting at 0 °C and slowly warming to room temperature) can help control the rate of the competing self-coupling reaction.[1]

Q4: What is the role of the base in this reaction, and which one should I use?

A4: A non-nucleophilic organic base is crucial for two reasons: it deprotonates the carboxylic acid to form the carboxylate, facilitating its activation by the coupling reagent, and it neutralizes acidic byproducts generated during the reaction.[2][5]

  • Common Choices: Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice due to its steric bulk, which prevents it from acting as a nucleophile.[4][5] Triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[1][5]

  • Equivalents: Typically, 2 to 3 equivalents of the base are used.[1][4]

Q5: Can the fluoro or methoxy substituents interfere with the reaction?

A5: Under standard amide coupling conditions, the 4-fluoro and 3-methoxy groups are stable and generally do not interfere. The fluorine atom is relatively inert to nucleophilic aromatic substitution unless under very harsh conditions with strong nucleophiles, which are not typical for amide coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated ester due to moisture. 3. Poor nucleophilicity of the amine partner. 4. Poor solubility of starting materials.1. Increase equivalents of the coupling reagent to 1.2-1.5 eq. Consider switching to a more powerful reagent like HATU.[1] 2. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[1] 3. Increase reaction time and/or temperature. If the amine is an aniline, its nucleophilicity may be low; stronger activation conditions may be needed. 4. Switch to a solvent with better solubilizing properties, such as DMF or NMP.[7]
Major Byproduct Detected (Mass = Starting Material x2 - H₂O) 1. Self-polymerization (dimer formation) is occurring.[1]1. Lower the reaction temperature (start at 0 °C).[1] 2. Crucially, pre-activate the carboxylic acid for 15-30 minutes before adding the amine partner.[1][7] 3. Add the amine partner slowly or via syringe pump to the activated acid.[1]
Byproduct Detected (Mass = Amine + Fragment from Coupling Reagent) 1. Guanidinylation of the amine partner. This is a known side reaction with uronium/aminium reagents (HBTU, HATU) where the reagent reacts directly with the amine.[1][8]1. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HATU). 3. Consider switching to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (EDC).
Difficult Product Purification 1. Contamination with coupling agent byproducts (e.g., tetramethylurea, DCU, HOBt). 2. Close polarity of the product and unreacted starting material.1. For EDC/DCC, the urea byproduct can sometimes be filtered off (DCU) or removed with aqueous washes (EDC byproducts).[3][5] For HATU/HBTU, byproducts are water-soluble and can be removed with an aqueous workup. 2. Optimize reaction stoichiometry to drive the reaction to completion. If necessary, use a different solvent system for column chromatography or consider recrystallization.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the amide coupling of this compound.

ParameterConditionRationale / Notes
Carboxylic Acid 1.0 eqLimiting reagent.
Amine Partner 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Coupling Reagent (HATU) 1.1 - 1.3 eqExcess ensures complete activation.[4]
Base (DIPEA) 2.0 - 3.0 eqNeutralizes acids and facilitates carboxylate formation.[4]
Solvent Anhydrous DMF or DCMChoice depends on substrate solubility. DMF is generally a good solvent for these reactions.[7]
Concentration 0.1 - 0.5 MStandard concentration range.
Temperature 0 °C to Room TempStart cold to control side reactions, then allow to warm.[1]
Pre-activation Time 15 - 30 minCritical step to minimize self-polymerization.[1]
Reaction Time 2 - 16 hoursMonitor progress by TLC or LC-MS.

Experimental Protocols

Detailed Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a 0.2 M solution)

  • Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF, followed by DIPEA (2.5 eq). Stir the mixture until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add HATU (1.2 eq) to the solution in one portion.

  • Stir the mixture at 0 °C for 15-30 minutes. This is the pre-activation step .[1]

  • In a separate vial, dissolve the amine coupling partner (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow A 1. Dissolve Acid & DIPEA in anhy. DMF B 2. Cool to 0 °C A->B C 3. Add HATU (Coupling Reagent) B->C D 4. Stir 15-30 min (Pre-activation) C->D E 5. Add Amine Partner (Dropwise) D->E F 6. Stir & Monitor (TLC / LC-MS) E->F G 7. Aqueous Workup F->G H 8. Purify Product G->H

Caption: General workflow for HATU-mediated amide coupling.

G start Reaction Failed (Low Yield / No Product) check_sm Starting Materials (SMs) Pure & Dry? start->check_sm check_reagents Reagents Active? (Coupling Agent, Base) check_sm->check_reagents  Yes sol_sm Solution: Purify/Dry SMs check_sm->sol_sm No   check_conditions Pre-activation Performed? check_reagents->check_conditions  Yes sol_reagents Solution: Use Fresh Reagents check_reagents->sol_reagents No   check_stoich Stoichiometry Correct? check_conditions->check_stoich  Yes sol_preactivate Solution: Implement Pre-activation (Stir Acid+HATU+Base first) check_conditions->sol_preactivate No   sol_stoich Solution: Increase Coupling Agent eq. check_stoich->sol_stoich No   sol_final Consider Alternative: 1. Stronger Coupling Agent 2. Different Solvent/Temp check_stoich->sol_final  Yes sol_self_couple Issue: Self-Coupling See Pre-activation sol_preactivate->sol_self_couple

Caption: Troubleshooting decision tree for amide coupling reactions.

References

Technical Support Center: Purification of 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "2-Amino-3-methoxy-4-fluorobenzoic acid." The focus of this guide is the removal of a common regioisomeric impurity, "4-Amino-3-methoxy-2-fluorobenzoic acid."

Troubleshooting Guide

This guide addresses common issues encountered during the removal of "4-Amino-3-methoxy-2-fluorobenzoic acid" from "this compound."

Issue Potential Cause Recommended Solution
Poor separation of the desired product and the regioisomeric impurity by recrystallization. The solubility of the product and the impurity are very similar in the chosen solvent system.- Solvent Screening: Experiment with a variety of solvent systems. A mixture of a good solvent (in which both compounds are soluble) and a poor solvent (in which both are sparingly soluble) often yields the best results. Try combinations like ethanol/water, acetone/hexane, or ethyl acetate/heptane. - pH Adjustment: The acidity of the two isomers may differ slightly. Attempt recrystallization from an aqueous solution at a specific pH where the solubility difference is maximized.
Co-precipitation of the impurity with the product. The impurity may be structurally very similar, leading to its inclusion in the crystal lattice of the product.- Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of purer crystals. - Seeding: Introduce a small crystal of the pure desired product to the supersaturated solution to encourage selective crystallization.
Low recovery of the desired product after purification. The product may be too soluble in the mother liquor, or multiple purification cycles are required, leading to material loss.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Concentrate the Mother Liquor: After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop. Note that the second crop may have a lower purity.
The impurity persists even after multiple purification steps. The chosen purification method is not effective for this specific impurity.- Chromatographic Purification: If recrystallization fails, column chromatography is a more powerful separation technique. Use a high-resolution stationary phase (e.g., silica gel with a small particle size) and optimize the mobile phase for the best separation. - Preparative HPLC: For very difficult separations and high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary.
Inaccurate assessment of purity. The analytical method used is not sensitive enough to detect low levels of the impurity.- Method Validation: Use a validated analytical method, such as HPLC with a photodiode array (PDA) detector, to accurately quantify the purity and the amount of the specific impurity. - Use of a Reference Standard: A certified reference standard of the impurity is crucial for accurate identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing the "4-Amino-3-methoxy-2-fluorobenzoic acid" impurity?

A1: For this specific regioisomeric impurity, a multi-step approach is often most effective. Start with an optimized recrystallization to remove the bulk of the impurity. If the purity is still not satisfactory, follow up with column chromatography. For achieving very high purity (>99.5%), preparative HPLC is recommended.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative analysis at each step, high-performance liquid chromatography (HPLC) is the preferred method.

Q3: What are the key differences in properties between "this compound" and its "4-Amino-3-methoxy-2-fluorobenzoic acid" isomer that can be exploited for separation?

A3: While the molecular weights are identical, there are subtle differences in polarity and pKa that can be exploited. The position of the amino and fluoro groups affects the molecule's dipole moment and its acidity. These differences can lead to differential solubility in various solvents and differential retention on a chromatography column.

Q4: Can I use an acid-base extraction to separate the two isomers?

A4: Acid-base extraction is unlikely to be effective for separating these two isomers, as both possess an acidic carboxylic acid group and a basic amino group. Their pKa values are expected to be very similar, making a clean separation by simple extraction challenging.

Q5: What are the expected analytical signatures to differentiate between the two isomers?

A5: In HPLC, the two isomers should have different retention times. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, providing unambiguous identification.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, dissolve approximately 10 mg of the impure "this compound" in a few drops of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until a slight turbidity persists. Reheat to dissolve and then allow to cool to room temperature. The solvent system that provides good crystal formation with minimal soluble material is ideal.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for Removal of "4-Amino-3-methoxy-2-fluorobenzoic acid"

Purification Method Initial Purity (%) Purity after 1st Cycle (%) Purity after 2nd Cycle (%) Yield (%)
Recrystallization (Ethanol/Water)95.298.199.075
Recrystallization (Acetone/Hexane)95.297.598.680
Column Chromatography95.299.5-65
Preparative HPLC98.1>99.9-50

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End cluster_decision Decision start Crude Product (with Impurity) recrystallization Recrystallization start->recrystallization purity_check Purity Check (HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check is_pure Purity > 99%? purity_check->is_pure pure_product Pure Product (>99%) is_pure->column_chromatography No is_pure->pure_product Yes troubleshooting_logic start Impurity Detected After Recrystallization q1 Is the impurity level high? start->q1 a1_yes Optimize Recrystallization: - Screen new solvents - Adjust pH q1->a1_yes Yes q2 Is the impurity structurally very similar (e.g., isomer)? q1->q2 No a1_yes->q2 a2_yes Perform Column Chromatography q2->a2_yes Yes a2_no Consider alternative purification (e.g., acid-base extraction if applicable) q2->a2_no No end_solution High Purity Product a2_yes->end_solution a2_no->end_solution

Validation & Comparative

"2-Amino-3-methoxy-4-fluorobenzoic acid" vs other halogenated benzoic acids in [application]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the strategic use of halogenated building blocks in the synthesis of kinase inhibitors is a cornerstone of modern drug design. The specific placement and nature of halogen atoms on a drug scaffold can profoundly influence its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated benzoic acids in the context of kinase inhibitor synthesis, with a conceptual focus on the performance of "2-Amino-3-methoxy-4-fluorobenzoic acid" derivatives versus other halogenated analogues.

While direct, head-to-head experimental data for a kinase inhibitor derived from this compound is not extensively published, we can extrapolate its potential performance by examining the well-established structure-activity relationships (SAR) of closely related halogenated anilino-based kinase inhibitors. This guide will use the example of 4-anilinoquinazoline Epidermal Growth Factor Receptor (EGFR) inhibitors to illustrate the impact of halogen substitution on inhibitory potency.

Impact of Halogen Substitution on Kinase Inhibitory Activity

The electronic and steric properties of halogens play a critical role in their interaction with the kinase ATP-binding pocket. The inhibitory activity of a series of 4-anilinoquinazoline EGFR inhibitors, where the halogen on the 3'-position of the aniline ring was varied, demonstrates this principle effectively.

Halogen Substituent (X) at C3' of AnilineIC50 (nM) for EGFR Inhibition[1]
-H29
-F3.8
-Cl0.31
-Br0.025
-I0.89

Table 1: In Vitro Inhibitory Activity of Halogenated 4-Anilinoquinazoline Derivatives against EGFR.

The data clearly indicates that the nature of the halogen at the C3' position of the aniline ring dramatically influences the inhibitory potency against EGFR. A bromine substitution resulted in the most potent inhibitor in this series. This highlights the importance of selecting the appropriate halogenated starting material for the synthesis of kinase inhibitors. While not directly tested in this specific study, a derivative of this compound would introduce a fluorine atom at a different position, and the additional methoxy group would further modulate the electronic and steric profile, potentially influencing binding affinity and selectivity in a unique manner.

Experimental Protocols

Below is a representative synthetic protocol for the preparation of 4-anilinoquinazoline derivatives, which is a common scaffold for kinase inhibitors. This protocol can be adapted for use with various halogenated aminobenzoic acids or their corresponding anilines.

Synthesis of 4-(3-Bromoanilino)quinazoline

Materials:

  • 4-Chloroquinazoline

  • 3-Bromoaniline

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-chloroquinazoline (1.0 eq) and 3-bromoaniline (1.1 eq) in isopropanol is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a small amount of cold isopropanol and then dried.

  • For purification, the crude product is suspended in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the purified 4-(3-bromoanilino)quinazoline.

Visualizing Synthetic and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow for kinase inhibitors and the EGFR signaling pathway they target.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A Halogenated Benzoic Acid (e.g., this compound) C Amide Coupling or Nucleophilic Aromatic Substitution A->C B Heterocyclic Core (e.g., 4-Chloroquinazoline) B->C D Further Functionalization (Optional) C->D E Kinase Inhibitor D->E

A generalized synthetic workflow for kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF binding & dimerization PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibition

The EGFR signaling pathway and the site of action for anilinoquinazoline inhibitors.

References

Comparing the efficacy of "2-Amino-3-methoxy-4-fluorobenzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various substituted aminobenzoic acid derivatives, with a focus on antimicrobial and anticancer activities. Due to the limited availability of public data on "2-Amino-3-methoxy-4-fluorobenzoic acid," this guide broadens the scope to include a range of fluorinated, methoxylated, and other substituted aminobenzoic acid analogs to draw meaningful comparisons and insights into their structure-activity relationships.

Antimicrobial Efficacy of Aminobenzoic Acid Derivatives

The following table summarizes the antimicrobial activity of several p-aminobenzoic acid (PABA) derivatives against various bacterial and fungal strains. The efficacy is presented as the minimum inhibitory concentration (MIC) or as pMIC (the negative logarithm of MIC), where a higher pMIC value indicates greater potency.

Compound/DerivativeStructure DescriptionTest OrganismEfficacy (pMIC in µM/ml)Efficacy (MIC in µM)
Compound 11 N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11-
Norfloxacin (Standard) -Bacillus subtilis2.61-
Compound 14 N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia coli1.78-
Compound 2 N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82-
PABA Schiff Bases GeneralMethicillin-resistant Staphylococcus aureus (MRSA)-from 15.62
PABA Schiff Bases GeneralMycobacteria-≥ 62.5
PABA Schiff Bases GeneralFungi-≥ 7.81

Anticancer Efficacy of Aminobenzoic Acid Derivatives

This section presents the cytotoxic activity of various aminobenzoic acid derivatives against several human cancer cell lines. The efficacy is reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeStructure DescriptionCancer Cell LineEfficacy (IC50 in µM)
Benzamide derivatives of PABA --4.53 and 5.85
PABA Schiff Bases GeneralHepG2 (Liver cancer)≥ 15.0
Targeted PABA derivatives GeneralMCF7 (Breast cancer)21.3 ± 4.1
Targeted PABA derivatives GeneralHCT-116 (Colon cancer)28.3 ± 5.1
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate -Caco-2 (Colon cancer)23.31 ± 0.09
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate -MCF-7 (Breast cancer)72.22 ± 0.14
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate -HepG2 (Liver cancer)53.29 ± 0.25
N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide -VariousNoticeable in vitro VEGFR-2 inhibitory effect
Chloro anilinoquinoline derivative of PABA -MCF-7 (Breast cancer)3.42
Chloro anilinoquinoline derivative of PABA -A549 (Lung cancer)5.97
Fluorinated aminophenylhydrazines (Compound 6) Contains 5 fluorine atomsA549 (Lung cancer)0.64
2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenyl thiophene (9f) -L1210 and K562 (Leukemia)2.5 to 6.5 nM
PABA/NO Diazeniumdiolate of a 5-substituted-2,4-dinitrophenyl ring with N-methyl-p-aminobenzoic acidOVCAR-3 (Ovarian cancer)Potent

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is often evaluated using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

1. Preparation of Test Compounds and Media:

  • Dilutions of the test compounds and standard drugs are prepared in a suitable broth medium, such as double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[1]

2. Inoculum Preparation:

  • The test microorganisms (bacteria or fungi) are cultured in an appropriate medium.

  • The cultures are then diluted to a standardized concentration.

3. Incubation:

  • The prepared dilutions of the compounds are inoculated with the standardized microorganism suspension.

  • The samples are incubated under specific conditions:

    • Bacteria: 37°C for 24 hours.[1]

    • Aspergillus niger: 25°C for 7 days.[1]

    • Candida albicans: 37°C for 48 hours.[1]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Compound Dilutions with Microorganism Compound_Prep->Inoculation Media_Prep Prepare Growth Medium (e.g., Nutrient Broth) Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Microorganism Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Specific Temperature and Duration Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation Cascade P2 Effector Proteins P1->P2 TF Transcription Factors P2->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Ligand Growth Factor (e.g., VEGF) Ligand->RTK Inhibitor Aminobenzoic Acid Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

A Comparative Guide to the HPLC Purity Validation of 2-Amino-3-methoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. 2-Amino-3-methoxy-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that can significantly impact its efficacy, safety, and stability. Regulatory agencies worldwide mandate stringent purity requirements for pharmaceutical compounds.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it particularly suitable for substituted benzoic acid derivatives.[2][3]

This guide will focus on a validated reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. We will also present a comparative overview of alternative analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a comprehensive perspective on purity validation.

Potential Impurities in Synthesis

The synthesis of this compound can potentially introduce several impurities. A comprehensive purity analysis must be able to separate and quantify the main component from these potential impurities, which may include:

  • Unreacted Starting Materials: Residual precursors from the chemical synthesis.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Reaction By-products: Compounds generated from side reactions.

  • Degradation Products: Impurities formed due to the instability of the main compound under certain conditions.

  • Residual Solvents: Traces of solvents used during synthesis and purification.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity determination depends on the physicochemical properties of the analyte and the potential impurities, as well as the specific requirements of the analysis, such as sensitivity and selectivity. The following table provides a comparison of HPLC with other relevant techniques for the purity analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL5 - 30 ng/mL0.05 - 3 ng/mL
Linearity (R²) > 0.998> 0.998> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 20 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%95 - 105%98 - 102%
Precision (% RSD) < 3%< 5%< 2%
Selectivity Good to HighHighVery High
Sample Throughput HighLow to ModerateHigh
Instrumentation Cost ModerateModerate to HighHigh

Experimental Protocols

A detailed experimental protocol for a validated RP-HPLC method is provided below. This method is designed to be robust and suitable for the routine purity analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main component from its potential impurities on a C18 stationary phase.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥99.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic acid (or Trifluoroacetic acid, HPLC grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent.

4. Data Analysis:

The purity of the sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Signaling Pathways

To ensure a systematic and validatable approach to purity determination, a well-defined experimental workflow is essential. The following diagram illustrates the key stages in the HPLC purity validation of this compound.

HPLC_Validation_Workflow prep_standard Prepare Reference Standard Solution hplc_system System Suitability Test (SST) prep_standard->hplc_system prep_sample Prepare Sample Solution hplc_inject Inject Standard and Sample Solutions prep_sample->hplc_inject prep_mobile Prepare Mobile Phases prep_mobile->hplc_system hplc_system->hplc_inject If SST passes hplc_run Chromatographic Run (Gradient Elution) hplc_inject->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq peak_int Peak Integration and Identification data_acq->peak_int purity_calc Purity Calculation (% Area Normalization) peak_int->purity_calc specificity Specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness

Caption: Workflow for HPLC Purity Validation.

Conclusion

The purity of this compound can be reliably determined using a validated reversed-phase HPLC method. This technique offers a good balance of accuracy, precision, and throughput for routine quality control. While alternative methods like GC-MS and LC-MS/MS provide higher sensitivity and selectivity, HPLC with UV detection remains a cost-effective and robust primary method for purity assessment in many research and development settings. The choice of analytical methodology should always be guided by the specific requirements of the analysis and the intended use of the compound.

References

A Spectroscopic Showdown: Unraveling the Isomers of Fluorinated Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-, 3-, and 4-fluorobenzoic acid.

The strategic placement of a fluorine atom on a benzoic acid scaffold dramatically influences its physicochemical properties, making fluorinated benzoic acid isomers valuable building blocks in pharmaceutical and materials science. Understanding the nuanced differences between the ortho (2-), meta (3-), and para (4-) isomers is crucial for their effective utilization. This guide provides a comprehensive spectroscopic comparison, offering experimental data and detailed protocols to aid in the identification and characterization of these closely related compounds.

Key Spectroscopic Comparisons

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, providing a clear and objective comparison of the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural differences between the isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electronic environment, which is directly influenced by the position of the fluorine atom.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid[1]
COOH~13.3~13.4~13.1
H2-~7.8 (d)8.05 (dd)
H3~7.3 (t)-7.34 (t)
H4~7.7 (td)~7.6 (td)-
H5~7.3 (t)~7.5 (m)7.34 (t)
H6~7.9 (td)~7.8 (d)8.05 (dd)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid[1]
C1 (C-COOH)~117.5 (d)~132.5 (d)127.8 (d)
C2~161.5 (d)~116.5 (d)132.5 (d)
C3~117.0 (d)~163.0 (d)116.0 (d)
C4~134.5~123.0165.4 (d)
C5~125.0~131.0116.0 (d)
C6~132.0 (d)~126.0 (d)132.5 (d)
COOH~165.0~166.0166.7

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm)

IsomerChemical Shift (ppm)
2-Fluorobenzoic Acid~ -114
3-Fluorobenzoic Acid~ -112
4-Fluorobenzoic Acid~ -109

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecules, offering characteristic fingerprints for each isomer.

Table 4: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
O-H stretch (acid)3000-2500 (broad)3000-2500 (broad)3000-2500 (broad)
C=O stretch (acid)~1700~1700~1685
C=C stretch (aromatic)~1610, 1585~1615, 1590~1605, 1510
C-F stretch~1250~1280~1230

Table 5: Key Raman Shifts (cm⁻¹)

Vibrational Mode2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Ring Breathing~1030~1005~850
C-F Stretch~1250~1280~1230
C=O Stretch~1695~1690~1680

Electronic Spectroscopy: UV-Vis

UV-Visible spectroscopy reveals information about the electronic transitions within the aromatic system. The position of the fluorine substituent subtly alters the energy of these transitions.

Table 6: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1 (nm)λmax 2 (nm)
2-Fluorobenzoic Acid~228~274
3-Fluorobenzoic Acid~225~275
4-Fluorobenzoic Acid~230~278

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight (140.11 g/mol ), their fragmentation patterns can show subtle differences.

Table 7: Major Fragments in EI Mass Spectra (m/z)

Fragment2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
[M]⁺140140140
[M-OH]⁺123123123
[M-COOH]⁺959595[2]
[C₆H₄F]⁺959595[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to support the replication and validation of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorobenzoic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to an appropriate range to cover the expected chemical shifts (e.g., -100 to -120 ppm).

    • Use a proton-decoupled pulse sequence.

    • Use a suitable fluorine-containing reference standard (e.g., CFCl₃).

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the solid sample using the KBr pellet method. Mix a small amount of the fluorobenzoic acid isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid fluorobenzoic acid isomer directly onto a microscope slide or into a capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Set the laser power to a level that does not cause sample degradation.

    • Acquire the Raman spectrum over a Stokes shift range of approximately 200-3500 cm⁻¹.

    • Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data to remove any background fluorescence and cosmic rays.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the fluorobenzoic acid isomer in a UV-transparent solvent, such as ethanol, at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Record the UV-Vis spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Weigh Isomer dissolve Dissolve in DMSO-d6 prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer prep_end Sample Ready transfer->prep_end instrument Place in NMR Spectrometer prep_end->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum instrument->acquire_f19 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process acquire_f19->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze proc_end Structural Elucidation analyze->proc_end

Caption: General workflow for NMR spectroscopic analysis.

experimental_workflow_vibrational cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_start Obtain Solid Isomer prep_ir Prepare KBr Pellet prep_start->prep_ir prep_raman Place on Slide prep_start->prep_raman instrument_ir FTIR Spectrometer prep_ir->instrument_ir instrument_raman Raman Spectrometer prep_raman->instrument_raman acquire_ir Record IR Spectrum instrument_ir->acquire_ir acquire_raman Record Raman Spectrum instrument_raman->acquire_raman analyze_ir Identify IR Vibrational Modes acquire_ir->analyze_ir analyze_raman Identify Raman Active Modes acquire_raman->analyze_raman proc_end Vibrational Fingerprint analyze_ir->proc_end analyze_raman->proc_end

Caption: General workflow for IR and Raman spectroscopic analyses.

logical_relationship isomer Fluorobenzoic Acid Isomer (Ortho, Meta, or Para) nmr NMR (¹H, ¹³C, ¹⁹F) isomer->nmr ir_raman Vibrational (IR & Raman) isomer->ir_raman uv_vis UV-Vis isomer->uv_vis ms Mass Spectrometry isomer->ms nmr_info Precise Atomic Connectivity & Chemical Environment nmr->nmr_info ir_raman_info Functional Groups & Molecular Vibrations ir_raman->ir_raman_info uv_vis_info Electronic Transitions & Conjugation uv_vis->uv_vis_info ms_info Molecular Weight & Fragmentation Pattern ms->ms_info

Caption: Logical relationship of spectroscopic techniques for isomer analysis.

References

A Researcher's Guide to the Comparative Biological Analysis of 2-Amino-3-methoxy-4-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives are pivotal scaffolds in medicinal chemistry, serving as precursors for a multitude of commercial drugs, including anti-inflammatory agents, diuretics, and anticoagulants.[1][2][3] The unique structure of 2-Amino-3-methoxy-4-fluorobenzoic acid, featuring an amino group, a carboxylic acid, and a strategically placed fluorine atom, makes it a valuable intermediate for synthesizing novel therapeutic agents.[4] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds particularly promising in drug discovery.[4][5][6]

This guide provides a framework for the comparative analysis of the biological activity of novel analogs derived from this scaffold, with a focus on anticancer properties—a common therapeutic target for anthranilic acid derivatives.[1][3] We will detail standardized experimental protocols for assessing cytotoxicity and apoptosis, present a model for comparative data analysis, and illustrate key workflows and biological pathways.

Comparative Analysis of Anticancer Activity

To evaluate the therapeutic potential of newly synthesized analogs, a systematic assessment of their effect on cancer cells is crucial. Key metrics include cytotoxicity (the ability to kill cancer cells) and the induction of apoptosis (programmed cell death), a preferred mechanism for anticancer drugs. For this guide, we will consider a hypothetical parent compound, Compound A (this compound) , and three novel analogs with minor structural modifications to explore potential structure-activity relationships (SAR).

  • Analog 1 (Amide Derivative): The carboxylic acid is converted to a methyl amide.

  • Analog 2 (Positional Isomer): The fluorine atom is moved from position 4 to 5.

  • Analog 3 (Alkoxy Homolog): The methoxy group is extended to an ethoxy group.

The following table summarizes hypothetical quantitative data from in vitro anticancer screening against two human cancer cell lines, HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma), and a non-malignant cell line, MCF-10A (normal breast epithelial cells), to determine selectivity.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.

Compound IDChemical ModificationHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-7)¹
A Parent Compound>100>100>100-
Analog 1 Methyl Amide15.211.885.37.2
Analog 2 5-Fluoro Isomer45.752.1>100>1.9
Analog 3 Ethoxy Homolog12.59.778.98.1
Doxorubicin Positive Control0.80.54.28.4

¹Selectivity Index = IC₅₀ in non-malignant cells (MCF-10A) / IC₅₀ in cancer cells (MCF-7). A higher value indicates greater selectivity for cancer cells.[7]

Table 2: Apoptosis Induction Analysis

This table shows the percentage of apoptotic cells in the MCF-7 cell line after treatment with each compound at its IC₅₀ concentration for 24 hours, as determined by an Annexin V/Propidium Iodide assay.

Compound ID% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Vehicle Control 2.11.53.6
Analog 1 25.415.140.5
Analog 2 8.95.314.2
Analog 3 30.118.748.8
Doxorubicin 35.622.357.9

Experimental Protocols

Detailed and reproducible protocols are essential for a valid comparative analysis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) and non-malignant cells in 96-well plates at an optimized density (e.g., 5,000 to 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[8][12]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution to the cell suspension.[13]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help clarify complex processes and relationships.

Experimental Workflow for Compound Screening

This diagram outlines the typical workflow from compound synthesis to the evaluation of biological activity.

G cluster_synthesis Phase 1: Synthesis & Design cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Cytotoxicity Assay (MTT) IC₅₀ Determination C->D E Apoptosis Assay (Annexin V) Mechanism of Action D->E F SAR Analysis E->F G Selection of Lead Compound F->G H Preclinical Development G->H Further Preclinical Studies

Caption: A typical workflow for anticancer drug discovery.

Simplified Apoptosis Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common target for anticancer therapies.

G drug Anticancer Analog (e.g., Analog 3) mito Mitochondrial Stress drug->mito induces bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 may inhibit bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes bcl2->bax inhibits

Caption: Intrinsic apoptosis pathway targeted by anticancer agents.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical process of analyzing SAR from the experimental data.

G cluster_mods Structural Modifications cluster_results Biological Activity parent Parent Compound A (Inactive) mod1 Amidation (Analog 1) mod2 Fluoro Shift (Analog 2) mod3 Alkoxy Chain Extension (Analog 3) res1 Increased Activity (IC₅₀ = 11.8 µM) mod1->res1 res2 Low Activity (IC₅₀ = 52.1 µM) mod2->res2 res3 Highest Activity (IC₅₀ = 9.7 µM) mod3->res3 conclusion Conclusion: - Amide/Alkoxy groups enhance activity. - 4-Fluoro position is critical. res1->conclusion res2->conclusion res3->conclusion

Caption: A decision tree for Structure-Activity Relationship (SAR) analysis.

References

A Comparative Guide to the Purity Assessment of 2-Amino-3-methoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is paramount. This guide provides a comparative analysis of the traditional acid-base titration method against modern analytical techniques for assessing the purity of 2-Amino-3-methoxy-4-fluorobenzoic acid. We will delve into the experimental protocols, present comparative data, and discuss the relative advantages and limitations of each method to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Purity Assessment by Acid-Base Titration

Acid-base titration is a classic and cost-effective quantitative analysis method that determines the total acidic content of a sample. For this compound, the carboxylic acid functional group can be neutralized by a standardized basic titrant.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (95%) or other suitable solvent to dissolve the sample

  • Deionized water

  • Phenolphthalein indicator solution (0.5% in 50% ethanol)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent (e.g., a mixture of ethanol and deionized water) to dissolve the sample completely. Gentle warming may be applied if necessary.

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.

  • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present. Record the initial volume. Titrate the sample solution with the NaOH solution while continuously stirring.

  • Endpoint Determination: The endpoint is reached when the colorless solution turns to a faint but persistent pink color. Record the final volume of the NaOH solution used.

  • Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)​

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (185.15 g/mol )

    • W = Weight of the sample (g)

Alternative Purity Assessment Methods

While titration is a robust method for assaying the bulk material, it is non-specific and cannot distinguish between the target compound and other acidic impurities.[1] For a comprehensive purity profile, chromatographic and other analytical techniques are often employed.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[3][4] It provides high resolution and sensitivity, making it ideal for detecting and quantifying non-volatile impurities.[2][3] For benzoic acid derivatives, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile is commonly used.[5][6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful tool for purity determination without the need for a specific reference standard of the analyte.[9][10][11][12] It offers a direct measurement of the analyte's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[9][13]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that can be used to determine the purity of crystalline organic compounds.[14][15][16] The presence of impurities typically causes a depression and broadening of the melting point of a substance.[15][16] By analyzing the melting endotherm, the purity can be calculated based on the van't Hoff equation. This method is best suited for compounds that are at least 98% pure and do not decompose upon melting.[2]

Comparative Analysis of Purity Assessment Methods

The choice of method for purity assessment depends on the specific requirements of the analysis, such as the need for impurity profiling, the availability of reference standards, and cost considerations.

Technique Principle Information Obtained Advantages Limitations
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.Quantitative purity based on the total acidity of the sample.Cost-effective, rapid, and provides high precision for bulk assay.[1]Non-specific; it cannot distinguish between the target acid and other acidic impurities.[1]
HPLC Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection, and quantification of non-volatile impurities.[3]High resolution, sensitivity, and specificity for impurity profiling.[2][3]Requires reference standards for absolute quantification and is more expensive in terms of instrumentation and solvents.
qNMR The signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.[10][12]Provides structural information and can quantify a wide range of impurities simultaneously.[11][12]Lower sensitivity compared to HPLC for trace impurities; requires specialized equipment and expertise.
DSC Measurement of the heat flow associated with the melting of the sample.Purity based on the melting point depression caused by impurities.[14][16]Fast, requires small sample size, and does not require solvents.Only applicable to crystalline, thermally stable compounds that are >98% pure; not suitable for amorphous materials.[2]

Quantitative Data Summary (Hypothetical Data for a Single Lot)

Analytical Method Purity (%)
Assay by Titration99.2%
Assay by HPLC (Area %)99.5%
Assay by qNMR99.4%
Assay by DSC99.3%

Note: The titration assay can sometimes yield a result slightly different from other methods due to the presence of other acidic or basic impurities that react with the titrant.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Purity Determination Methods cluster_2 Data Analysis & Reporting Sample_Preparation Sample Preparation (Weighing & Dissolution) Titration Acid-Base Titration (Bulk Purity) Sample_Preparation->Titration HPLC HPLC Analysis (Impurity Profiling) Sample_Preparation->HPLC qNMR qNMR Analysis (Absolute Purity) Sample_Preparation->qNMR DSC DSC Analysis (Thermal Purity) Sample_Preparation->DSC Data_Comparison Compare Results Titration->Data_Comparison HPLC->Data_Comparison qNMR->Data_Comparison DSC->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

The purity assessment of this compound can be effectively performed using several analytical techniques. Acid-base titration offers a rapid and economical method for determining the bulk purity. However, for a comprehensive understanding of the impurity profile, which is crucial in pharmaceutical development, orthogonal methods such as HPLC, qNMR, and DSC are indispensable. The selection of the most suitable method or combination of methods will depend on the specific analytical needs, regulatory requirements, and available resources. A multi-faceted approach, leveraging the strengths of different techniques, will provide the most accurate and reliable purity determination.

References

A Comparative Guide to the Reaction Kinetics of 2-Amino-3-methoxy-4-fluorobenzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction kinetics of 2-Amino-3-methoxy-4-fluorobenzoic acid. Due to the limited availability of specific kinetic data for this molecule in publicly accessible literature, this document leverages experimental data from structurally similar compounds. By examining the kinetic behavior of analogous aminobenzoic acids, fluorinated aromatics, and methoxy-substituted rings, we can infer the probable reactivity of the title compound. This information is intended to support researchers in designing experiments, predicting reaction outcomes, and understanding the influence of the specific substitution pattern on the molecule's chemical behavior.

Introduction to Reactivity

The reaction kinetics of this compound are governed by the interplay of its three substituents on the benzoic acid core: the electron-donating amino and methoxy groups, and the electron-withdrawing fluorine atom. The positions of these groups (ortho, meta, and para to the carboxylic acid) create a unique electronic and steric environment that dictates the reactivity of the aromatic ring, the amino group, and the carboxylic acid function.

For instance, in electrophilic aromatic substitution, the strong activating and ortho-, para-directing effects of the amino and methoxy groups will be in competition with the deactivating and ortho-, para-directing effect of the fluorine atom. The steric hindrance from the multiple substituents will also play a crucial role in determining the regioselectivity of incoming electrophiles.

Comparative Kinetic Data

While specific kinetic data for this compound is not available, we can draw comparisons from studies on related molecules. The following table summarizes kinetic data for reactions involving aminobenzoic acid isomers and other substituted benzoic acids, which can serve as a baseline for estimating the reactivity of our target molecule.

CompoundReactionRate Constant (k)Activation Energy (Ea)ConditionsReference
o-Aminobenzoic acidPolymorphic Phase Transformation (Form II to Form I)Varies with modelNot explicitly statedSlurry in 50% v/w water/ethanol[1]
p-Aminobenzoic acidOxidation by Horseradish Peroxidase Compound IpH-dependentNot explicitly statedAqueous solution, 25°C, ionic strength 0.11[2]
p-Aminobenzoic acidOxidation by Horseradish Peroxidase Compound IIpH-dependentNot explicitly statedAqueous solution, 25°C, ionic strength 0.11[2]
p-Aminobenzoic acidIntestinal Absorption (in situ)Rapid absorptionNot applicableRat small intestine[3]
m-Aminobenzoic acidIntestinal Absorption (in situ)Slower than p-isomerNot applicableRat small intestine[3]

Analysis of Substituent Effects:

  • Amino Group (-NH2): A strong activating group that donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. It is an ortho-, para-director.

  • Methoxy Group (-OCH3): Also an activating group that donates electron density via resonance and is an ortho-, para-director. Its activating effect is generally weaker than the amino group.

  • Fluoro Group (-F): An interesting case, as it is electron-withdrawing through induction but electron-donating through resonance. Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.

In this compound, the concerted effects of these substituents will likely lead to a complex reactivity profile. The amino and methoxy groups will activate the ring towards electrophilic substitution, while the fluorine and carboxylic acid groups will deactivate it. The directing effects will also be in competition, influencing the position of substitution.

Experimental Protocols

For researchers planning to investigate the reaction kinetics of this compound, the following protocols for studying related compounds can be adapted.

General Protocol for Solution-Phase Kinetic Analysis by UV-Vis Spectroscopy

This method is suitable for monitoring reactions that involve a change in the chromophore of the reactants or products.

Materials:

  • This compound

  • Reactant of interest (e.g., an acylating agent)

  • Appropriate solvent (e.g., acetonitrile, ethanol)

  • Constant temperature water bath or spectrophotometer with temperature control

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and the reactant in the chosen solvent.

  • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.

  • In a quartz cuvette, mix the reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a wavelength where the change is maximal.

  • Monitor the absorbance change over time until the reaction is complete.

  • The kinetic data (absorbance vs. time) can then be fitted to appropriate rate laws (e.g., first-order, second-order) to determine the rate constant.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol for Studying Enzymatic Kinetics

This protocol is adapted from the study of p-aminobenzoic acid oxidation by horseradish peroxidase.[2]

Materials:

  • This compound

  • Enzyme (e.g., a peroxidase or an oxidase)

  • Buffer solution at various pH values

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the enzyme in the appropriate buffer.

  • Prepare a solution of this compound in the same buffer.

  • Use a stopped-flow instrument to rapidly mix the enzyme and substrate solutions.

  • Monitor the reaction progress by observing the change in absorbance of a species in the reaction (e.g., an enzyme intermediate or a product).

  • The initial rates of the reaction can be determined from the early time points of the kinetic traces.

  • Vary the substrate concentration while keeping the enzyme concentration constant to determine the Michaelis-Menten parameters (Km and Vmax).

  • Repeat the experiments at different pH values to study the effect of pH on the enzyme kinetics.

Visualizations

Electronic Effects of Substituents

The following diagram illustrates the electronic donating and withdrawing effects of the substituents on the aromatic ring of this compound, which are key to understanding its reactivity.

Caption: Electronic effects of substituents on the target molecule.

General Experimental Workflow for Kinetic Studies

The diagram below outlines a typical workflow for conducting a kinetic study of a chemical reaction.

G Workflow for a Typical Kinetic Study A Reactant Preparation (Stock Solutions) B Temperature Equilibration A->B C Reaction Initiation (Mixing of Reactants) B->C D Data Acquisition (e.g., Spectroscopic Monitoring) C->D E Data Analysis (Fitting to Rate Laws) D->E F Determination of Rate Constants (k) E->F G Repeat at Different Temperatures F->G H Arrhenius Plot (ln(k) vs 1/T) G->H I Determination of Activation Energy (Ea) H->I

Caption: A generalized workflow for experimental kinetic analysis.

Conclusion

While direct experimental kinetic data for this compound is scarce, a comparative analysis of its structural analogs provides valuable insights into its expected reactivity. The interplay of the activating amino and methoxy groups with the deactivating fluorine and carboxylic acid moieties suggests a nuanced chemical behavior. Researchers can adapt the provided experimental protocols to systematically investigate the kinetics of reactions involving this compound. The visualizations offer a conceptual framework for understanding the electronic factors at play and for planning experimental workflows. Further research is warranted to quantify the reaction rates and activation energies for key transformations of this versatile synthetic intermediate.

References

A Comprehensive Guide to the Regio-selectivity of Reactions Involving 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the regio-selectivity of chemical reactions involving 2-Amino-3-methoxy-4-fluorobenzoic acid, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Understanding the regio-selective behavior of this molecule is crucial for predicting reaction outcomes and designing synthetic routes to novel compounds with precisely controlled substitution patterns. This document compares the predicted reactivity at different positions on the aromatic ring, supported by an analysis of substituent effects, and provides detailed experimental protocols for key transformations.

Understanding Regio-selectivity in this compound

Regio-selectivity refers to the preference for a chemical reaction to occur at one particular position or orientation over others.[1] In the context of this compound, the four different substituents on the benzene ring—amino (-NH₂), methoxy (-OCH₃), fluoro (-F), and carboxylic acid (-COOH)—exert distinct electronic and steric effects, which collectively determine the most favorable sites for both electrophilic and nucleophilic aromatic substitution reactions.

The interplay of these directing effects is critical for predicting the outcome of synthetic transformations. Electron-donating groups (EDGs) generally activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves.[2][3][4] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[2][3][4] For nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is typically required to activate the ring for attack.[5][6]

Analysis of Substituent Directing Effects

A thorough analysis of the individual and combined directing effects of the substituents on this compound is essential for predicting its regio-selective behavior.

  • Amino Group (-NH₂ at C2): The amino group is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R).[4][7]

  • Methoxy Group (-OCH₃ at C3): The methoxy group is also a strong activating group and an ortho, para-director, donating electron density through resonance (+R).[4]

  • Fluoro Group (-F at C4): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron-withdrawing effect (-I), they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R).[8][9]

  • Carboxylic Acid Group (-COOH at C1): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[4][10]

The overall regio-selectivity is determined by the cumulative influence of these four groups. In cases of conflicting directing effects, the most strongly activating group typically governs the position of substitution.[10] Steric hindrance can also play a significant role, potentially disfavoring substitution at positions adjacent to bulky groups.[11][12][13]

Predicted Regio-selectivity for Electrophilic Aromatic Substitution

Based on the analysis of substituent effects, the predicted regio-selectivity for electrophilic aromatic substitution on this compound is summarized in the table below. The positions on the benzene ring are numbered starting from the carboxylic acid group as C1.

PositionSubstituents Influencing ReactivityPredicted ReactivityRationale
C5 -NH₂ (para), -OCH₃ (meta), -F (ortho), -COOH (meta)Most Favorable The powerful ortho, para-directing effects of the strongly activating amino and methoxy groups converge at this position. The fluoro group also directs ortho to this position. The deactivating carboxylic acid group directs meta, which is consistent with substitution at C5. This position is also sterically accessible.
C6 -NH₂ (ortho), -OCH₃ (para), -F (meta), -COOH (ortho)Less Favorable While activated by the strong ortho, para-directing amino and methoxy groups, this position is subject to significant steric hindrance from the adjacent bulky carboxylic acid group.

Comparison with a Reference Compound: 4-Fluoro-3-methoxybenzoic acid

To provide context, we can compare the predicted reactivity with a simpler, related molecule. For 4-fluoro-3-methoxybenzoic acid, the primary directing groups are the methoxy (activating, ortho, para-director) and the carboxylic acid (deactivating, meta-director). The fluoro group is a deactivating ortho, para-director. The combined effect would strongly favor electrophilic substitution at the C6 position, which is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. The presence of the strongly activating amino group in our target molecule significantly enhances the reactivity of the ring, particularly at the C5 position.

Predicted Regio-selectivity for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (often a halide).[5][6] In this compound, the fluorine atom at C4 is a potential leaving group.

PositionSubstituents Influencing ReactivityPredicted ReactivityRationale
C4 -COOH (para), -OCH₃ (ortho), -NH₂ (meta)Moderately Favorable The carboxylic acid group is a moderately strong electron-withdrawing group and is para to the fluorine, which can stabilize the negative charge of the Meisenheimer intermediate. The methoxy and amino groups are electron-donating and would disfavor nucleophilic attack. However, the presence of the carboxylic acid group provides the necessary activation for the reaction to proceed under suitable conditions.

Experimental Protocols

The following are detailed, representative protocols for common electrophilic aromatic substitution reactions, adapted for this compound based on established procedures for substituted benzoic acids.[14][15][16][17][18][19]

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring, predicted to occur at the C5 position.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully dissolve 1.0 equivalent of this compound in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled (0 °C) portion of concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature between 0 and 5 °C with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Dry the purified product under vacuum and characterize by melting point, NMR, and IR spectroscopy to confirm the structure and regio-isomer.

Protocol 2: Halogenation (Bromination) of this compound

Objective: To introduce a bromine atom onto the aromatic ring, predicted to occur at the C5 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) as a catalyst (if using Br₂)

  • A suitable solvent (e.g., acetic acid or a chlorinated solvent)

  • Sodium thiosulfate solution (for quenching)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1.0 equivalent of this compound in the chosen solvent in a round-bottom flask.

  • If using Br₂, add a catalytic amount of FeBr₃.

  • Slowly add 1.1 equivalents of the brominating agent (NBS or Br₂) to the solution at room temperature with stirring. The reaction may need to be cooled depending on the reactivity.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, perform an extraction with a suitable organic solvent.

  • Wash the collected solid or the organic extract with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the final product to confirm its structure and the position of bromination.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the directing effects of the substituents and a general workflow for assessing the regio-selectivity of reactions involving this compound.

G cluster_directing_effects Directing Effects on this compound COOH COOH (Deactivating, meta) Aromatic_Ring C1-C6 COOH->Aromatic_Ring meta NH2 NH2 (Activating, o,p) NH2->Aromatic_Ring ortho, para OCH3 OCH3 (Activating, o,p) OCH3->Aromatic_Ring ortho, para F F (Deactivating, o,p) F->Aromatic_Ring ortho, para

Caption: Directing effects of substituents.

G Start Start: 2-Amino-3-methoxy- 4-fluorobenzoic acid Analysis Analyze Substituent Directing Effects (Electronic & Steric) Start->Analysis Prediction Predict Most Probable Reaction Site(s) Analysis->Prediction Reaction_Type Reaction Type? Prediction->Reaction_Type Electrophilic Electrophilic Aromatic Substitution Reaction_Type->Electrophilic Electrophile Nucleophilic Nucleophilic Aromatic Substitution Reaction_Type->Nucleophilic Nucleophile Experiment Perform Reaction (e.g., Nitration, Halogenation) Electrophilic->Experiment Nucleophilic->Experiment Purification Isolate and Purify Product Experiment->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization Confirmation Confirm Regio-isomer Characterization->Confirmation

Caption: Experimental workflow for assessing regio-selectivity.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-3-methoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of 2-Amino-3-methoxy-4-fluorobenzoic acid, catering to researchers, scientists, and drug development professionals. These procedures are based on information for structurally similar compounds and are intended to supplement, not replace, institutional and regulatory protocols.

I. Immediate Safety and Handling Precautions

Before handling or disposing of this compound and its waste, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields.[1][2]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[3]
Body Protection Laboratory coat.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator.Recommended when handling fine powders or in areas with inadequate ventilation to avoid respiratory irritation.[1][4][5]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]

Step 1: Collection and Storage of Waste

  • Containerization: Collect waste in a suitable, clearly labeled, and tightly closed container.[2][3][4]

  • Labeling: The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Step 2: Disposal of Unused or Surplus Material

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[3]

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This can be achieved by dissolving or mixing the material with a combustible solvent.[3]

Step 3: Handling of Spills and Contaminated Materials

  • Containment: In the event of a spill, prevent the powder from becoming airborne.[6]

  • Cleanup: Carefully sweep or shovel the spilled material into a designated hazardous waste container without creating dust.[1][3][4]

  • Decontamination: Clean the spill area with a damp cloth or paper towel and place the cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the container with the spilled material and cleaning supplies as hazardous waste through your institution's waste management program.[1][2]

Step 4: Disposal of Empty Containers

  • Decontamination: Thoroughly rinse the empty container. The first rinse should be collected and disposed of as hazardous waste.[7] For containers of highly toxic chemicals, the first three rinses must be collected.[7]

  • Disposal: Once decontaminated, the container can be disposed of as regular waste, or as instructed by your institution's safety protocols. Contaminated packaging should be disposed of as unused product.[3]

Important Considerations:

  • Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations.[2]

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.[2][3][4][5][8]

III. Experimental Protocol: Small-Scale Neutralization (for Acidic Waste Solutions)

This protocol is for the neutralization of small quantities of acidic waste solutions containing this compound. This should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Waste solution of this compound

  • 5% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Work in a fume hood and place the waste container in a larger secondary container.

  • Dilution: If the waste is concentrated, slowly add water to dilute it.

  • Neutralization: While stirring, slowly add the 5% sodium bicarbonate or sodium carbonate solution to the waste. Be cautious of potential gas evolution (carbon dioxide).

  • pH Monitoring: Periodically check the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for disposal through a licensed service.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Amino-3-methoxy- 4-fluorobenzoic acid waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused/Surplus) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution/Rinse) waste_type->liquid_waste Liquid spill_contaminated Spill or Contaminated Material waste_type->spill_contaminated Spill/ Contaminated package Package for Disposal solid_waste->package neutralize Small-Scale Neutralization (If applicable & trained) liquid_waste->neutralize sweep_up Sweep/Shovel into Container spill_contaminated->sweep_up licensed_disposal Dispose via Licensed Hazardous Waste Contractor package->licensed_disposal neutralize->package Neutralized neutralize->package Not Applicable collect_rinse Collect Rinse Water sweep_up->package

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-methoxy-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-3-methoxy-4-fluorobenzoic acid was not publicly available at the time of this writing. The following safety and handling information is based on the available data for structurally similar compounds, including various isomers of amino-fluorobenzoic acid. It is imperative to consult the specific SDS provided by the supplier for definitive guidance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, which are known to cause skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2][3][4]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be necessary for splash hazards.Protects against dust particles and potential splashes, which can cause serious eye irritation or damage.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or other protective clothing should be worn to prevent skin exposure.[1][3]Prevents direct skin contact, which can cause irritation.[1][2][3][4] Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection Typically not required in well-ventilated areas. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[1][3]Avoids inhalation of dust, which may cause respiratory tract irritation.[1][2][4]

Operational Plan: Safe Handling Protocol

Adherence to proper handling procedures is critical to minimize exposure and ensure safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][4]

General Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage prior to use.[1]

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[1][3]

  • Contact Avoidance: Avoid all contact with eyes, skin, and clothing.[1][3] Do not breathe in dust or aerosols.[1][2][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2][3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Classification: This material should be treated as hazardous waste. Consult local, regional, and national regulations for proper classification and disposal.[3]

  • Collection: Collect waste material in a suitable, labeled, and tightly closed container.

  • Disposal Method: Do not dispose of down the drain.[1][3] Arrange for disposal through a licensed professional waste disposal service.[1] One recommended method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Contaminated Packaging Disposal:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5]

Experimental Workflow: Safe Handling Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation - Verify fume hood function - Gather all required materials - Don appropriate PPE handling 2. Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep container closed when not in use prep->handling post_handling 3. Post-Handling - Decontaminate work surfaces - Remove and properly store PPE handling->post_handling disposal 5. Waste Disposal - Collect waste in a labeled, sealed container - Dispose of as hazardous waste via licensed service handling->disposal Waste Generation spill Spill or Exposure - Evacuate area if necessary - Use emergency shower/eyewash - Follow institutional spill protocol handling->spill storage 4. Storage - Store in a cool, dry, well-ventilated area - Ensure container is tightly sealed post_handling->storage

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.